Meprednisone Acetate
Description
Role as a Synthetic Glucocorticoid in Biomedical Research
As a synthetic glucocorticoid, Meprednisone (B1676281) Acetate (B1210297) is widely utilized in biomedical research to modulate inflammatory and immune responses. nih.gov Its potent anti-inflammatory and immunosuppressive properties make it an invaluable agent for studying a wide array of physiological and pathological processes. patsnap.com
The primary mechanism of action of Meprednisone Acetate involves its interaction with glucocorticoid receptors present in the cytoplasm of cells. patsnap.com Upon binding, the resulting complex translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.com This interaction can either enhance or suppress the transcription of target genes. patsnap.com
Detailed Research Findings:
Research has elucidated several key molecular and cellular effects of this compound. Its anti-inflammatory actions are largely attributed to the upregulation of genes that encode anti-inflammatory proteins. patsnap.com A prime example is the induction of lipocortin-1 (also known as annexin A1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com
Conversely, this compound downregulates the expression of numerous pro-inflammatory genes. This includes genes for cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net Beyond these genomic effects, this compound also exerts non-genomic actions, which contribute to its rapid anti-inflammatory effects. These include direct interactions with cell membranes and the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govpatsnap.com
From an immunosuppressive standpoint, this compound affects the function and distribution of various immune cells. patsnap.com It has been shown to inhibit the migration of neutrophils to sites of inflammation, reduce the proliferation of T-lymphocytes, and impair the function of macrophages and other antigen-presenting cells. nih.govpatsnap.com
The following interactive data tables summarize key research findings related to the molecular and cellular effects of this compound.
| Molecular Target | Effect | Reference |
|---|---|---|
| Glucocorticoid Receptor | Agonist | patsnap.com |
| Lipocortin-1 (Annexin A1) | Upregulation | patsnap.com |
| Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Downregulation | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Inhibition (Non-genomic) | nih.govpatsnap.com |
| Immune Cell Type | Effect | Reference |
|---|---|---|
| Neutrophils | Inhibition of migration | patsnap.com |
| T-lymphocytes | Reduced proliferation | nih.govpatsnap.com |
| Macrophages | Impaired function | patsnap.com |
Biomedical studies have utilized this compound to investigate its therapeutic potential in various inflammatory and autoimmune conditions. For instance, research in ulcerative colitis has compared the efficacy of intramuscular this compound to oral prednisolone (B192156), finding them equally effective in inducing remission after two weeks of treatment. nih.gov Studies on non-reducing disc displacement of the temporomandibular joint have shown that intra-articular injections of this compound are an effective treatment method. nih.gov Furthermore, research on mild carpal tunnel syndrome has demonstrated that local this compound injection can lead to long-term improvement in nerve conduction and functional scores. nih.gov
| Compound Name |
|---|
| This compound |
| Methylprednisolone (B1676475) Acetate |
| Prednisolone |
| Lipocortin-1 |
| Annexin A1 |
| Interleukin-1 (IL-1) |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Cyclooxygenase-2 (COX-2) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMUHXEOMZXET-ABQXZQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911786 | |
| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106-03-2 | |
| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprednisone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meprednisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MEPREDNISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Meprednisone Acetate
Glucocorticoid Receptor Interactions and Complex Formation
The initiation of Meprednisone (B1676281) Acetate's anti-inflammatory and immunosuppressive effects occurs at the cellular level, beginning with its interaction with glucocorticoid receptors (GRs). These receptors are ubiquitously expressed in various tissues throughout the body.
Cytoplasmic Receptor Binding Affinity
Meprednisone Acetate (B1210297), being a lipophilic molecule, passively diffuses across the cell membrane into the cytoplasm. researchgate.net Here, it binds with high affinity to the glucocorticoid receptor, which in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. vt.edu This binding event is a critical determinant of the drug's potency. The relative receptor affinity (RRA) of a glucocorticoid is a measure of its binding strength to the GR, often with dexamethasone (B1670325) used as a reference. Methylprednisolone (B1676475), the active metabolite of Meprednisolone Acetate, demonstrates a significant binding affinity for the glucocorticoid receptor.
Table 1: Relative Receptor Affinity of Various Glucocorticoids
| Glucocorticoid | Relative Receptor Affinity (RRA)* |
|---|---|
| Hydrocortisone | 9 |
| Methylprednisolone | 42 |
| Dexamethasone | 100 |
*Relative to Dexamethasone (RRA = 100). Data sourced from pharmacological reviews. nih.gov
Nuclear Translocation and Glucocorticoid Response Element (GRE) Binding
Upon binding of Meprednisone Acetate to the glucocorticoid receptor, the receptor undergoes a conformational change. This alteration causes the dissociation of the associated heat shock proteins and other chaperone proteins, unmasking a nuclear localization signal on the receptor. vt.edu The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. researchgate.netelsevier.es
Within the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. elsevier.es This binding to GREs can either enhance or suppress the transcription of these genes, leading to the wide-ranging effects of the glucocorticoid. researchgate.net
Genomic Regulation of Inflammatory and Immune Pathways
The binding of the this compound-GR complex to GREs initiates the genomic mechanism of action, which involves the modulation of gene expression to suppress inflammation and the immune response. This is achieved through the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Upregulation of Anti-inflammatory Gene Expression (e.g., Lipocortin-1/Annexin A1)
A key anti-inflammatory action of this compound is the upregulation of the gene encoding for Lipocortin-1, also known as Annexin A1. elsevier.es Annexin A1 is a protein that inhibits the activity of phospholipase A2, a crucial enzyme in the inflammatory cascade. By inhibiting phospholipase A2, the release of arachidonic acid from cell membranes is prevented, thereby blocking the synthesis of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. elsevier.essci-hub.st Research has demonstrated that methylprednisolone can significantly increase the expression of Annexin A1. For instance, in a study using human bronchial epithelial cells, treatment with methylprednisolone led to a notable increase in both the mRNA and protein levels of Annexin A1. researchgate.netnih.gov
Table 2: Effect of Methylprednisolone on Annexin A1 Expression in Human Bronchial Epithelial Cells
| Treatment Group | Annexin A1 mRNA Expression (Fold Change) | Annexin A1 Protein Expression (Relative Units) |
|---|---|---|
| Control | 1.0 | 1.0 |
| Cigarette Smoke Extract (CSE) | ~0.5 | ~0.6 |
| CSE + Methylprednisolone | ~1.5 | ~1.4 |
*Data adapted from an in vitro study on BEAS-2B cells. nih.gov
Downregulation of Pro-inflammatory Gene Expression (e.g., Cytokines like IL-1, IL-6, TNF-α)
In addition to upregulating anti-inflammatory proteins, this compound also exerts its effects by downregulating the expression of numerous pro-inflammatory genes. elsevier.es This includes the genes for several key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). elsevier.esmdpi.com These cytokines are pivotal in the amplification and perpetuation of the inflammatory response. By suppressing their production, this compound can effectively dampen inflammation. Studies have shown that methylprednisolone significantly reduces the levels of these pro-inflammatory cytokines in various experimental models. nih.govmdpi.com
Table 3: Effect of Methylprednisolone on Pro-inflammatory Cytokine Levels in Human Bronchial Epithelial Cells
| Cytokine | Treatment Group | Cytokine Level (pg/mL) |
|---|---|---|
| TNF-α | CSE | ~350 |
| CSE + Methylprednisolone | ~150 | |
| IL-6 | CSE | ~400 |
| CSE + Methylprednisolone | ~200 | |
| IL-1β | CSE | ~300 |
| CSE + Methylprednisolone | ~150 |
*Data adapted from an in vitro study on BEAS-2B cells stimulated with Cigarette Smoke Extract (CSE). nih.gov
Inhibition of Transcription Factors (e.g., NF-κB)
A crucial aspect of the anti-inflammatory action of this compound is its ability to inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov NF-κB plays a central role in the inflammatory process by controlling the expression of a wide array of genes involved in inflammation and immunity, including those for cytokines, chemokines, and adhesion molecules.
The this compound-activated glucocorticoid receptor can interfere with NF-κB signaling through several mechanisms. One primary mechanism involves the direct interaction of the activated GR with the p65 subunit of NF-κB, which prevents NF-κB from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes. Additionally, the activated GR can induce the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of gene expression. This inhibition of NF-κB is a key component of the broad anti-inflammatory effects of this compound. mdpi.com
Suppression of Cyclooxygenase-2 (COX-2) Synthesis
A cornerstone of the anti-inflammatory effect of glucocorticoids, including meprednisone, is the suppression of key inflammatory enzymes. Glucocorticoids robustly inhibit the synthesis of cyclooxygenase-2 (COX-2). nih.govmedbullets.com This enzyme is critical in the inflammatory cascade as it is responsible for producing prostaglandins, which are lipid compounds that mediate pain and inflammation. nih.govpatsnap.com
Table 1: Glucocorticoid Effects on COX-2 Expression and Activity Note: Data is based on studies of various glucocorticoids, illustrating a class effect.
| Glucocorticoid | Target Cell | Effect | Reference |
|---|---|---|---|
| Cortisol | Human Monocytes | Suppression of LPS-induced PGE2 biosynthesis | nih.gov |
| 6-methylprednisolone | Human Monocytes | Dose- and time-dependent inhibition of whole-blood COX-2 activity | nih.gov |
| Dexamethasone | Human Monocytes | Suppression of LPS-induced PGE2 biosynthesis | nih.gov |
Immunomodulatory Effects at the Cellular Level
This compound exerts profound immunomodulatory effects by influencing the function and lifespan of various immune cells, particularly neutrophils. patsnap.commdpi.com
Modulation of Neutrophil Migration and Apoptosis
Meprednisone significantly impacts neutrophil behavior. It is known to inhibit the migration of leukocytes, including neutrophils, to sites of inflammation. patsnap.commims.com This is achieved partly by suppressing the expression of adhesion molecules that are necessary for neutrophils to stick to and pass through blood vessel walls. researchgate.net Studies on methylprednisolone have shown it reduces the penetration depth of neutrophils, thereby limiting their accumulation at inflammatory sites. nih.gov
Furthermore, glucocorticoids are well-established inhibitors of neutrophil apoptosis (programmed cell death). mdpi.comwjgnet.com While neutrophils normally have a short lifespan, glucocorticoids can prolong their survival. mdpi.comwjgnet.com This effect is mediated by the regulation of various pro- and anti-apoptotic proteins. mdpi.comwjgnet.com For example, glucocorticoids have been shown to upregulate anti-apoptotic proteins like Mcl-1. mdpi.com By delaying their death, meprednisone increases the number of circulating neutrophils, a phenomenon known as neutrophilia, while simultaneously preventing their accumulation at inflammatory loci. mdpi.com
Table 2: Research Findings on Glucocorticoid Effects on Neutrophils Note: Data primarily from studies on methylprednisolone and general glucocorticoids, illustrating class effects.
| Glucocorticoid | Finding | Research Focus | Reference |
|---|---|---|---|
| Methylprednisolone | Inhibited the production of neutrophil migration inhibition factor (NIF-T) from lymphocytes. | Neutrophil Migration | nih.gov |
| Methylprednisolone | Reduced the penetration depth of neutrophils in an in vitro migration assay. | Neutrophil Migration | nih.gov |
| General Glucocorticoids | Inhibit spontaneous apoptosis in neutrophils in a concentration-dependent manner. | Neutrophil Apoptosis | mdpi.com |
| Dexamethasone, 6 alpha-methylprednisolone | Inhibited the development of apoptotic morphology in cultured human neutrophils. | Neutrophil Apoptosis | wjgnet.com |
Impact on T-Lymphocyte Proliferation and Activation
This compound significantly affects the function of T-lymphocytes, a critical component of the adaptive immune system. The compound has been shown to reduce the proliferation of T-lymphocytes, thereby dampening the immune response. patsnap.com This inhibitory effect extends to various stages of T-cell activation. nih.gov
Research has demonstrated that meprednisone can inhibit T-cell proliferation stimulated by various factors. researchgate.net For instance, in vitro studies have shown that methylprednisolone, a closely related compound, potently inhibits the proliferative response of T-cells to mitogens like concanavalin (B7782731) A (Con A) and OKT3 monoclonal antibody. nih.gov This inhibition is crucial in controlling conditions where T-cell-mediated immunity is overactive.
Furthermore, this compound influences the production of key signaling molecules, known as cytokines, that are essential for T-cell communication and activation. Specifically, the production of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation, is strongly blocked by methylprednisolone. nih.gov By disrupting these activation pathways, this compound effectively suppresses cell-mediated immunologic functions that are dependent on lymphocytes. nih.gov It is important to note that the compound does not appear to affect unstimulated T-cells. drugbank.com
Table 1: Effects of Meprednisone on T-Lymphocyte Functions
| Function | Effect of Meprednisone | Reference |
|---|---|---|
| Proliferation | Inhibition | patsnap.comresearchgate.net |
| Activation | Inhibition | nih.gov |
| Interleukin-2 (IL-2) Production | Strong Inhibition | nih.gov |
Influence on Macrophage and Antigen-Presenting Cell Function
This compound also modulates the function of macrophages and other antigen-presenting cells (APCs). patsnap.com APCs, which include dendritic cells, macrophages, and B-cells, play a pivotal role in initiating the adaptive immune response by processing and presenting antigens to T-cells. wikipedia.orgmdpi.com Macrophages, in particular, are phagocytic cells that are crucial for clearing cellular debris and pathogens. mdpi.com
The compound impairs the function of macrophages, which can contribute to its immunosuppressive effects. patsnap.com In vitro studies have indicated that while both dendritic cells and macrophages can present soluble antigens, only macrophages are capable of presenting insolubilized antigens to T-cells. nih.gov Meprednisone's impact on macrophage function can therefore interfere with this critical step in the immune response.
Furthermore, research has shown that the uptake of apoptotic cells by microglia, the resident macrophages of the central nervous system, can lead to a down-regulation of their immune activation. aai.org When microglia ingest apoptotic T-cells, which can be induced by methylprednisolone, there is a significant decrease in the secretion of pro-inflammatory cytokines. aai.org This process appears to be tolerogenic, resulting in reduced activation of encephalitogenic T-cells. aai.org This suggests that part of meprednisone's therapeutic effect may be mediated through the induction of apoptosis in inflammatory cells and their subsequent clearance by macrophages, leading to a less inflammatory microenvironment. Macrophages have the ability to produce IL-23, which can promote the activation of CD4+ and CD8+ T-cell populations. mdpi.com
Table 2: this compound's Influence on Antigen-Presenting Cells
| Cell Type | Function | Effect of Meprednisone | Reference |
|---|---|---|---|
| Macrophages | Antigen Presentation | Impaired | patsnap.com |
| Phagocytosis of Apoptotic Cells | Leads to reduced pro-inflammatory cytokine production | aai.org | |
| IL-23 Production | Potentially modulated | mdpi.com | |
| Dendritic Cells | Antigen Presentation | Can present soluble antigens | nih.gov |
Effects on Capillary Permeability and Vasodilation
A key component of the inflammatory response is the increase in capillary permeability and vasodilation, which allows immune cells to migrate to the site of injury or infection. This compound exerts a significant anti-inflammatory effect by counteracting these processes.
The short-term effects of corticosteroids like meprednisone include decreased vasodilation and reduced permeability of capillaries. nih.gov This action helps to limit the influx of fluid and inflammatory cells into tissues, thereby reducing edema and other signs of inflammation. kumj.com.np The stabilization of cell membranes and the reversal of increased capillary permeability are key mechanisms through which this compound achieves its anti-inflammatory effects. nih.govpatsnap.com
Table 3: Impact of this compound on Vascular Changes in Inflammation
| Vascular Process | Effect of this compound | Reference |
|---|---|---|
| Capillary Permeability | Decreased/Reversed | nih.govpatsnap.comnih.gov |
| Vasodilation | Decreased | nih.govneliti.com |
| Fluid Transudation (Edema) | Reduced | kumj.com.np |
Pharmacokinetic and Pharmacodynamic Principles of Meprednisone Acetate
Absorption and Distribution Dynamics in Biological Systems
The absorption and subsequent distribution of meprednisone (B1676281) acetate (B1210297) are crucial determinants of its clinical efficacy. These processes are influenced by the route of administration and the formulation of the drug.
Systemic Integration and Tissue Distribution
Following administration, meprednisone acetate is absorbed systemically and distributed to various tissues. caspiantamin.com As a glucocorticoid, it is rapidly distributed to muscles, liver, skin, intestines, and kidneys. caspiantamin.comglowm.com The acetate ester form is more lipid-soluble, which delays absorption and prolongs its action. avma.org After intramuscular or intra-articular injection, the acetate ester is slowly absorbed and then hydrolyzed to its active form, methylprednisolone (B1676475). patsnap.com This slow release provides a sustained duration of action. patsnap.compatsnap.com
Blood-Brain Barrier Permeability
Methylprednisolone, the active metabolite of this compound, is capable of crossing the blood-brain barrier. hres.capfizer.comhres.ca This characteristic is significant for its therapeutic use in conditions affecting the central nervous system, such as multiple sclerosis. pom.go.id Studies have shown that methylprednisolone can attenuate the systemic inflammatory response and may impact the integrity of the blood-brain barrier. researchgate.net Dynamic contrast-enhanced MRI (DCE-MRI) has been used to assess blood-brain barrier permeability, where the influx constant (Ki) serves as a marker. nih.gov
Plasma Protein Binding Characteristics
In humans, the active form, methylprednisolone, demonstrates significant binding to plasma proteins, approximately 77%. pfizer.comhres.ca It primarily binds to albumin. nih.govwikipedia.org Unlike endogenous corticosteroids, methylprednisolone does not bind significantly to corticosteroid-binding globulin (CBG). wikipedia.orgmsdvetmanual.com The unbound portion of the drug is the pharmacologically active component available to exert its effects and to cross physiological barriers. msdvetmanual.com
| Property | Value | Source |
| Plasma Protein Binding | ~77% | pfizer.comhres.ca |
| Primary Binding Protein | Albumin | nih.govwikipedia.org |
Sustained Release Mechanisms
The acetate formulation of meprednisone is designed for sustained release. patsnap.com When administered as an aqueous suspension via intramuscular or intra-articular injection, it is slowly absorbed. avma.orgwikipedia.org This depot injection allows for a prolonged duration of action, with effects that can last from weeks to months with a single intramuscular injection. wikipedia.org The slow hydrolysis of the acetate ester to the active methylprednisolone contributes to this sustained effect. patsnap.com
Metabolic Pathways and Enzyme Involvement
The biotransformation of this compound is a critical step in its eventual elimination from the body. This process primarily occurs in the liver and involves specific enzyme systems.
Hepatic Biotransformation to Inactive Metabolites
This compound's active metabolite, methylprednisolone, is metabolized in the liver into inactive forms. glowm.compfizer.comhres.ca The major metabolites are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.comhres.ca This metabolic process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. pom.go.idpfizer.comhres.ca These inactive metabolites are then excreted. glowm.com High doses of methylprednisolone have been occasionally linked to liver injury. nih.gov
| Metabolite | Enzyme System | Location |
| 20α-hydroxymethylprednisolone | Cytochrome P450 3A4 (CYP3A4) | Liver |
| 20β-hydroxymethylprednisolone | Cytochrome P450 3A4 (CYP3A4) | Liver |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism
The metabolism of synthetic glucocorticoids is heavily reliant on the cytochrome P450 (CYP) family of enzymes located primarily in the liver. For corticosteroids, CYP3A4 is the predominant enzyme responsible for their metabolic transformation. pfizer.comhres.ca This enzyme facilitates the essential Phase I metabolic step for both endogenous and synthetic corticosteroids, which is 6β-hydroxylation. pfizer.comhres.capfizer.com
Methylprednisolone, a compound closely related to meprednisone, serves as a substrate for the CYP3A4 enzyme. pfizer.compfizer.com The rate of its metabolism can be significantly altered by other substances that interact with this enzyme. pfizer.comfda.gov
CYP3A4 Inducers : Drugs such as phenobarbital, phenytoin, and rifampin can increase the activity of CYP3A4, leading to enhanced hepatic clearance and a decreased plasma concentration of the corticosteroid. hres.cafda.govcaspiantamin.com
CYP3A4 Inhibitors : Conversely, substances like ketoconazole, troleandomycin, and macrolide antibiotics inhibit CYP3A4 activity. hres.cafda.govpfizer.com This inhibition decreases hepatic clearance, resulting in higher plasma concentrations of the corticosteroid. hres.capfizer.commedicines.org.uk
Studies have shown that ketoconazole, a potent CYP3A4 inhibitor, alters the interconversion between meprednisone and methylprednisolone in rats, suggesting that meprednisone metabolism is also influenced by the CYP3A4 pathway. chemsrc.com
Interconversion with Related Glucocorticoids
A key feature of glucocorticoid pharmacology is the metabolic interconversion between different forms of the steroid. Meprednisone is a methylated derivative of prednisone (B1679067). chemsrc.com Prednisone itself is a prodrug that is metabolically converted in the liver to its active form, prednisolone (B192156). researchgate.netcliniciansbrief.com This conversion is a reversible process. researchgate.net
A similar interconversion occurs with related compounds; methylprednisolone can be interconverted with methylprednisone. wikipedia.org Research has also indicated that an interconversion takes place between meprednisone and methylprednisolone. chemsrc.com This ability to transform between related steroid structures is a fundamental aspect of their mechanism of action and metabolism.
Involvement of Hydroxysteroid Dehydrogenases and Ketosteroid Reductases
The metabolic interconversion of glucocorticoids is mediated by specific enzymes, notably 11β-hydroxysteroid dehydrogenases (11β-HSD) and 20-ketosteroid reductases. wikipedia.orgnih.govfrontiersin.org These enzymes are crucial for regulating the activity of corticosteroids within the body. nih.govfrontiersin.org
The 11β-HSD enzymes catalyze the conversion between the biologically active 11β-hydroxyl forms (like prednisolone and hydrocortisone) and their less active 11-keto forms (like prednisone and cortisone). This enzymatic regulation occurs in various tissues, allowing for localized control of glucocorticoid activity. The metabolism of methylprednisolone is understood to be mediated by these hydroxysteroid dehydrogenases and ketosteroid reductases. wikipedia.orgnih.govfrontiersin.orgdrugbank.com Given that meprednisone is a derivative of prednisone (an 11-keto steroid), these enzyme systems are integral to its conversion into a biologically active form.
Elimination Kinetics and Routes
The elimination of this compound, like other corticosteroids, follows specific kinetic patterns and routes, primarily involving renal excretion of metabolites and systemic clearance. The data available for methylprednisolone provides a clear model for these processes.
Renal Excretion of Metabolites
Following hepatic metabolism, glucocorticoids are converted into inactive, water-soluble metabolites that can be efficiently eliminated from the body. The primary route for the excretion of these metabolites is through the kidneys. wikipedia.orgglowm.com For methylprednisolone, the major metabolites found in urine are 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. wikipedia.orgfrontiersin.orgnih.gov Only a small fraction of the drug is excreted unchanged in the urine. wikipedia.orgglowm.com While corticosteroids are used with caution in patients with renal insufficiency, specific dosage adjustments for methylprednisolone are not typically considered necessary in cases of renal failure. medicines.org.ukpfizermedicalinformation.com
Systemic Clearance Mechanisms
Systemic clearance reflects the rate at which a drug is removed from the body. For methylprednisolone, the total systemic clearance is approximately 5 to 6 mL/min/kg. pfizer.comhres.camedicines.org.uk The elimination half-life, which is the time it takes for the plasma concentration of the drug to reduce by half, is reported to be in the range of 1.8 to 5.2 hours for total methylprednisolone. pfizer.comhres.camedicines.org.ukmims.com These pharmacokinetic parameters are crucial for understanding the duration of the drug's effect.
The table below summarizes key pharmacokinetic parameters for methylprednisolone, which serves as a reference for understanding the probable kinetics of this compound.
| Pharmacokinetic Parameter | Value | Reference |
|---|---|---|
| Systemic Clearance (CL) | 5 to 6 mL/min/kg | pfizer.comhres.camedicines.org.uk |
| Mean Elimination Half-Life | 1.8 to 5.2 hours | pfizer.comhres.camedicines.org.uk |
| Apparent Volume of Distribution (Vd) | ~1.4 L/kg | pfizer.commedicines.org.uk |
| Plasma Protein Binding | ~77% | pfizer.commedicines.org.ukmims.com |
| Renal Excretion of Unchanged Drug | 1.3% to 9.2% | wikipedia.org |
Based on a comprehensive review of available scientific literature, there is insufficient data regarding the clinical and preclinical research of This compound for the specific inflammatory and autoimmune disorders outlined in your request.
Searches for research findings on this compound in the specified areas did not yield detailed studies, clinical trial results, or preclinical data necessary to construct an accurate and informative article according to the provided structure. The information available is generally limited to chemical database entries which identify it as an experimental compound, or brief mentions within broader lists of corticosteroids without specific research details.
It is important to note that a separate, distinct compound, Methylprednisolone Acetate , is a widely studied glucocorticoid with a substantial body of research in the very fields you have listed, including rheumatoid arthritis, osteoarthritis, and systemic lupus erythematosus.
Due to the lack of specific research findings for this compound, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection.
Clinical and Preclinical Research Paradigms
Investigations in Inflammatory and Autoimmune Disorders
Dermatomyositis and Polymyositis
Meprednisone (B1676281) acetate (B1210297) is indicated for the treatment of systemic dermatomyositis (polymyositis). hres.capfizermedicalinformation.comfda.govmedsinfo.com.au As a corticosteroid, it is considered a primary therapeutic agent for managing these idiopathic inflammatory myopathies, which are characterized by muscle weakness and inflammation. empendium.comgenome.jp The underlying autoimmune and, in some instances, paraneoplastic processes of these conditions necessitate the use of immunosuppressive agents like meprednisone acetate. empendium.comgenome.jp
Clinical studies and therapeutic guidelines often include methylprednisolone (B1676475), a closely related corticosteroid, as a cornerstone of treatment for dermatomyositis and polymyositis. empendium.comclinicaltrials.eu Research highlights that corticosteroids are typically the initial treatment of choice. genome.jp One clinical trial investigating a new treatment for dermatomyositis and polymyositis includes methylprednisolone as part of the standard-of-care medication regimen. clinicaltrials.eu
Inflammatory Bowel Diseases (e.g., Ulcerative Colitis, Crohn's Disease)
Research has explored the utility of this compound in managing inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. drugbank.com For some patients with ulcerative colitis, this compound administered as a retention enema has been shown to be a useful adjunctive therapy. pfizer.com
A notable open-label, randomized, prospective study compared the efficacy of intramuscular this compound with oral prednisolone (B192156) in patients with moderately active ulcerative colitis. researchgate.netnih.gov The findings from this four-month study are summarized below:
| Treatment Group | Number of Patients | Initial Treatment Regimen | Key Findings |
| Group A | 21 | This compound (80 mg IM weekly for 6 weeks) | Slower initial symptomatic improvement compared to oral prednisolone. researchgate.netnih.gov |
| Group B | 19 | Oral Prednisolone (40 mg/day with tapering) | Significantly greater decrease in mean activity index after one week. researchgate.netnih.gov |
After two weeks, the clinical remission rates and mean activity index were comparable between the two groups, suggesting that this compound is as effective as oral prednisolone in inducing remission in moderately active ulcerative colitis, although the initial response may be slower. researchgate.netnih.gov Another clinical trial compared intravenous dexamethasone (B1670325) to intravenous methylprednisolone for active IBD in pediatric patients. clinicaltrials.gov
Studies in Dermatological Manifestations
This compound has been investigated for a variety of dermatological conditions, leveraging its potent anti-inflammatory effects.
Pemphigus and Bullous Dermatitis Herpetiformis
This compound is indicated for the treatment of pemphigus and bullous dermatitis herpetiformis. hres.cafda.govmedsinfo.com.aupfizer.comfffenterprises.comhres.capfizermedicalinformation.com These are serious autoimmune blistering diseases of the skin. For bullous dermatitis herpetiformis, systemic glucocorticoids like this compound are considered an adjunctive treatment. pfizer.com The usual dosage for dermatologic lesions that benefit from systemic corticoid therapy involves weekly intramuscular administration for one to four weeks. medsinfo.com.aupfizer.comfffenterprises.commedex.com.bd
Erythema Multiforme and Exfoliative Dermatitis
The use of this compound is indicated for severe erythema multiforme (Stevens-Johnson syndrome) and exfoliative dermatitis. hres.cafda.govmedsinfo.com.aupfizer.comfffenterprises.comhres.capfizermedicalinformation.com These are significant and potentially life-threatening skin reactions. While some reports mention erythema multiforme as a rare delayed hypersensitivity reaction to corticosteroids themselves, this compound is primarily used as a treatment for the condition. smw.ch
Chronic Inflammatory Skin Lesions (e.g., Lichen Planus, Discoid Lupus Erythematosus)
Intralesional administration of this compound is indicated for localized, hypertrophic, infiltrated, and inflammatory lesions characteristic of lichen planus and discoid lupus erythematosus. pfizermedicalinformation.comfda.govpfizer.comfffenterprises.compfizermedicalinformation.commedifind.compfizer.com Research has shown that intralesional injections can be an effective treatment for oral lichen planus, with a majority of patients experiencing remission. researchgate.net For discoid lupus erythematosus, histologic diagnosis from oral lesions can be challenging, sometimes being indistinguishable from lichen planus. researchgate.net
| Condition | Route of Administration | Research Findings |
| Lichen Planus | Intralesional Injection | Effective for treating oral lichen planus, leading to complete or partial remission in a high percentage of patients. researchgate.net |
| Discoid Lupus Erythematosus | Intralesional Injection | Indicated for localized lesions. pfizermedicalinformation.comfda.govpfizer.comfffenterprises.compfizermedicalinformation.commedifind.compfizer.com |
Alopecia Areata and Mycosis Fungoides
This compound is indicated for the intralesional treatment of alopecia areata and for the management of mycosis fungoides. hres.capfizermedicalinformation.comfda.govmedsinfo.com.aupfizer.comfffenterprises.comhres.capfizermedicalinformation.commedifind.compfizer.com Alopecia areata is an autoimmune disorder that causes hair loss, and mycosis fungoides is a type of cutaneous T-cell lymphoma. clinicaltrials.eu For alopecia areata, the intralesional route is specifically recommended. pfizermedicalinformation.comfda.govpfizer.comfffenterprises.compfizermedicalinformation.commedifind.compfizer.com
Explorations in Respiratory and Allergic Conditions
Corticosteroids, as a class, are a cornerstone in the management of various respiratory and allergic diseases due to their potent anti-inflammatory effects. teknokrat.ac.id They are indicated for conditions such as severe asthma, allergic rhinitis, and other hypersensitivity reactions. teknokrat.ac.idiiab.me However, specific research focusing on this compound in these areas is not readily found.
Bronchial Asthma and Acute Exacerbations
While general documentation lists asthma management as a use for this compound, specific clinical trials detailing its efficacy, such as impact on lung function, frequency of exacerbations, or comparative effectiveness against other corticosteroids, are not available in the searched scientific literature.
Chronic Obstructive Pulmonary Disease (COPD) Exacerbations
Similarly, there is a lack of specific studies on the use of this compound for the management of acute exacerbations of COPD.
Sarcoidosis and Other Pulmonary Inflammatory Conditions
Sarcoidosis is a condition that sometimes warrants treatment with corticosteroids. teknokrat.ac.idiiab.me However, dedicated research on the therapeutic role of this compound in sarcoidosis is not apparent in the available literature.
Severe Allergic Reactions and Hypersensitivity
Corticosteroids are crucial in controlling severe or incapacitating allergic conditions that are not responsive to conventional treatments. iiab.me While this compound is categorized for such uses, specific case studies or clinical trials that would provide detailed findings on its role in severe allergic reactions or instances of hypersensitivity to the compound itself are not described in the search results. teknokrat.ac.id
Research in Hematological and Oncological Disorders
Leukemias and Lymphomas
The use of this compound in the treatment of leukemias and lymphomas is mentioned in a general context. Corticosteroids can be part of treatment protocols for various hematological malignancies. teknokrat.ac.id However, specific research data, including treatment outcomes or response rates for this compound in these cancers, is not detailed in the available resources.
Multiple Myeloma and Prostate Cancer
Meprednisone and its derivatives are utilized for their anti-inflammatory and immunosuppressant properties. drugs.com In the context of multiple myeloma, high-dose methylprednisolone has been investigated as a therapeutic option for patients with refractory or relapsed forms of the disease. nih.gov A phase II clinical trial involving twenty patients who had not responded to at least one prior chemotherapy regimen showed that intravenous high-dose methylprednisolone resulted in two complete responses, two objective responses, and three minor responses. nih.gov For the seven patients who responded to the treatment, the median survival was 19 months, with a relapse-free survival of 15 months. nih.gov Corticosteroids like dexamethasone and methylprednisolone are also recommended for managing symptoms of multiple myeloma, often in conjunction with other drugs. nih.gov Specifically, meprednisone can ameliorate hypercalcemia associated with bone involvement in this condition. drugs.com
In the realm of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound has been studied in combination with other therapeutic agents. oncnursingnews.com A novel fine-particle formulation of abiraterone (B193195) acetate, used in conjunction with methylprednisolone, has received FDA approval for treating mCRPC. oncnursingnews.com Clinical trials have demonstrated the therapeutic equivalence of this new formulation with the original, both showing similar reductions in prostate-specific antigen (PSA) levels. oncnursingnews.comtheoncologynurse.com The STAAR phase II trial compared a fine-particle abiraterone acetate formulation plus methylprednisolone to the original abiraterone acetate formulation plus prednisone (B1679067) in men with mCRPC, confirming therapeutic equivalence based on serum testosterone (B1683101) levels. oncnursingnews.comeviq.org.au
Emerging Research in Other Therapeutic Areas
Spinal Cord Injury (SCI)
Methylprednisolone has been a cornerstone in the management of acute spinal cord injury (SCI) due to its neuroprotective and anti-inflammatory effects. ashdin.com At a cellular level, it has been shown to decrease lipid peroxidation, apoptosis, and modulate the inflammatory response in acute SCI. ashdin.comashdin.com The National Acute Spinal Cord Injury Studies (NASCIS) I, II, and III were large-scale clinical trials that evaluated the use of methylprednisolone sodium succinate (B1194679) (MPSS) in this setting. ashdin.comashdin.com The NASCIS II trial, in particular, found that high-dose methylprednisolone administered within eight hours of injury led to sensory and motor improvements. ashdin.comnih.gov
Graves' Eye Disease
Intravenous glucocorticoids, such as methylprednisolone, are a primary treatment for active and moderate to severe Graves' orbitopathy (GO), also known as Graves' eye disease or thyroid eye disease. nih.govmdpi.com Clinical trials have focused on comparing different treatment protocols to optimize efficacy and safety.
A prospective, randomized, single-center clinical trial compared a weekly versus a monthly protocol of intravenous methylprednisolone, with both groups receiving a cumulative dose of 4.5 g over 12 weeks. nih.gov The study found no significant difference in the effective rate, improvement in clinical activity score, exophthalmos, soft tissue involvement, diplopia, or quality of life between the two protocols. nih.gov Another retrospective comparative study looked at 6-weekly versus 12-weekly intravenous methylprednisolone regimens. The 12-weekly group showed a greater reduction in the clinical activity score at weeks 6, 12, and 52, as well as more significant improvement in exophthalmos at weeks 6 and 12. mdpi.com
Furthermore, a clinical trial is underway to compare the efficacy of sirolimus with methylprednisolone for patients with active thyroid eye disease, monitoring changes in the Clinical Activity Score (CAS), proptosis, and lid retraction. clinicaltrials.eu
COVID-19 Related Inflammatory Syndromes
During the COVID-19 pandemic, corticosteroids like methylprednisolone have been used to manage the severe inflammatory response and acute respiratory distress syndrome (ARDS) associated with the virus. clinicaltrials.govmedcentral.com The rationale for their use is to suppress the cytokine storm and delay the progression of pneumonia. clinicaltrials.gov
Several studies have evaluated the impact of methylprednisolone on outcomes for hospitalized COVID-19 patients. One retrospective study found that early administration of prolonged, low-dose methylprednisolone was associated with a significantly lower risk of death and reduced ventilator dependence in patients with severe COVID-19 pneumonia. nih.gov Another study reported that methylprednisolone pulse administration at the beginning of the early pulmonary phase decreased mortality rates and improved pulmonary involvement and oxygen saturation. nih.gov A comparative study showed a clinical improvement of 94.1% in a methylprednisolone group versus 57.1% in a standard care group, with mortality rates of 5.9% and 42.9%, respectively. nih.gov
Metabolomic studies have also been conducted to understand the molecular mechanisms behind the response to methylprednisolone in severe COVID-19. These studies have shown that methylprednisolone treatment modulates metabolic pathways related to steroid hormones, eicosanoids, and tryptophan metabolism. asm.org
Pain Management (e.g., Nonspecific Shoulder Pain, Post Lumbar Puncture Syndrome)
This compound has been investigated for its efficacy in managing various pain conditions. In the treatment of nonspecific shoulder pain (NSSP), a single-blind randomized clinical trial compared the effects of a methylprednisolone acetate injection at the Jianqian acupoint with oral piroxicam (B610120). koreascience.kre-jar.org The study, involving 58 patients, found that both treatments led to significant improvements in pain and function. koreascience.kre-jar.org However, the methylprednisolone injection provided a greater therapeutic effect in terms of pain reduction and functional improvement, with significant differences observed in VAS scores at all follow-ups and in other functional scores at weeks 4 and 8. koreascience.kre-jar.org
Another area of research is the prevention of post-lumbar puncture syndrome. Studies have evaluated the intrathecal administration of methylprednisolone acetate for this purpose. umaryland.edu While some studies have concluded that its use is recommended for reducing or preventing symptoms, others have found it not to be recommended or that its efficacy is similar to other interventions. umaryland.edu Historically, intrathecal methylprednisolone acetate was used for various neurological conditions, but concerns about side effects like arachnoiditis led to a decline in its use. frontiersin.org
Comparative Efficacy and Safety Studies
Comparison with Other Corticosteroids (e.g., Triamcinolone (B434) Acetonide, Triamcinolone Hexacetonide)
This compound is a synthetic glucocorticoid, and like other corticosteroids, its efficacy is rooted in its potent anti-inflammatory and immunosuppressive properties. While direct, large-scale clinical trials comparing this compound specifically with triamcinolone acetonide and triamcinolone hexacetonide are scarce in recent literature, comparisons can be drawn from the broader understanding of corticosteroid pharmacology and studies involving structurally similar compounds like methylprednisolone.
Corticosteroids are differentiated by their relative anti-inflammatory potency, mineralocorticoid activity, and duration of action. Meprednisone, methylprednisolone, and triamcinolone are all noted for having minimal mineralocorticoid activity, which is a desirable trait for minimizing side effects like fluid retention. drugs.com Triamcinolone hexacetonide is often considered to have a longer duration of action, which may be advantageous for long-term management of chronic inflammatory conditions. nucleos.com
In a study on psoriatic arthritis, various systemic glucocorticoids, including meprednisone, methylprednisolone, and triamcinolone, were prescribed, highlighting their overlapping therapeutic applications. nih.gov The choice between these agents often comes down to clinical experience, availability, and specific patient factors rather than definitive evidence of superior efficacy of one over the other for all conditions.
Table 1: General Comparison of Related Corticosteroids
| Feature | Meprednisone | Methylprednisolone | Triamcinolone Acetonide/Hexacetonide |
| Primary Action | Anti-inflammatory, Immunosuppressive | Anti-inflammatory, Immunosuppressive | Anti-inflammatory, Immunosuppressive |
| Mineralocorticoid Activity | Low | Low | Low |
| Relative Potency | Varies by specific salt and formulation | Generally considered potent | Potent, with hexacetonide having a longer duration of action |
| Common Uses | Inflammatory and autoimmune conditions nih.gov | Inflammatory and autoimmune conditions nih.gov | Inflammatory and autoimmune conditions, dermatoses iiab.me |
This table is a general representation based on the properties of the corticosteroid class. Direct comparative data for this compound is limited.
Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The primary distinction between corticosteroids like this compound and non-steroidal anti-inflammatory drugs (NSAIDs) lies in their mechanism of action and breadth of anti-inflammatory effects.
NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923). researchgate.netfrontiersin.org Prostaglandins are key mediators of pain and inflammation. researchgate.net Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are designed to be selective for COX-2 to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov
In contrast, glucocorticoids like this compound have a much broader mechanism. They bind to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus to alter gene expression. researchgate.net This results in the suppression of multiple pro-inflammatory genes that code for cytokines, chemokines, and adhesion molecules. researchgate.netfrontiersin.org They also inhibit phospholipase A2, a key enzyme upstream of both prostaglandin (B15479496) and leukotriene synthesis, and can suppress the expression of COX-2 itself. frontiersin.org This multi-faceted approach makes glucocorticoids more potent anti-inflammatory agents than NSAIDs, particularly in managing immune-mediated and severe inflammatory diseases. frontiersin.orgyoutube.com However, this broad immunosuppression also accounts for a wider range of potential side effects. youtube.com
Table 2: Mechanistic Comparison of Corticosteroids and NSAIDs
| Feature | Corticosteroids (e.g., this compound) | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
| Primary Target | Intracellular glucocorticoid receptors | Cyclooxygenase (COX) enzymes |
| Mechanism | Alters gene expression to suppress multiple inflammatory pathways researchgate.netfrontiersin.org | Inhibits prostaglandin synthesis by blocking COX-1 and/or COX-2 researchgate.netfrontiersin.org |
| Effect on COX-2 | Suppresses gene expression frontiersin.org | Directly inhibits enzyme activity researchgate.net |
| Breadth of Action | Broad (inhibits cytokines, leukotrienes, prostaglandins, cell adhesion) researchgate.netfrontiersin.org | Narrower (primarily inhibits prostaglandins) |
| Relative Potency | Generally more potent anti-inflammatory agents nih.govyoutube.com | Generally less potent than corticosteroids |
Preclinical Models for Disease Pathology and Treatment Response
Ovine Explant Knee Tissue Models for Inflammatory Gene Expression
Ovine (sheep) explant models are valuable tools in preclinical research, allowing for the study of joint tissues in a controlled laboratory setting that maintains the tissue's native structure. auburn.edu These models are used to investigate the molecular response of cartilage, synovium, and other joint components to inflammatory stimuli and potential therapeutic agents.
While specific studies on this compound in this model were not found, research on the closely related methylprednisolone acetate provides significant insights. In one study using immature ovine knee joint tissue explants, methylprednisolone acetate was shown to effectively mitigate the inflammatory and degradative changes induced by interleukin-1β (IL-1β), a key pro-inflammatory cytokine in joint diseases. The treatment significantly suppressed the IL-1β-induced expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, across cartilage, synovium, and the infrapatellar fat pad. auburn.edu MMPs are enzymes that degrade cartilage components like collagen and proteoglycans. This demonstrates the direct anti-catabolic effect of the corticosteroid on joint tissues. These findings support the use of corticosteroids to counteract the inflammatory gene expression that drives cartilage degradation.
Models for Post-Traumatic Osteoarthritis
Post-traumatic osteoarthritis (PTOA) is a form of osteoarthritis that develops following a joint injury. nih.govwikipedia.org Animal models, particularly in larger animals like sheep, are crucial for understanding the progression of PTOA and for testing interventions that could prevent or slow the disease. wikipedia.orgactaorthopaedica.be Ovine models, such as those involving anterior cruciate ligament (ACL) transection, simulate the instability and subsequent degenerative changes seen in human PTOA. wikipedia.orgjscimedcentral.com
Research in these models has shown that an acute inflammatory response occurs shortly after injury, characterized by the release of pro-inflammatory mediators. nih.govjscimedcentral.com This initial inflammation is a key target for therapeutic intervention to prevent long-term joint damage. nih.gov Studies have investigated the use of intra-articular corticosteroids to mitigate these early inflammatory events. For instance, a single intra-articular injection of dexamethasone immediately after surgery in a rabbit model of PTOA was found to reduce early inflammatory responses and subsequent osteoarthritis-like changes. nih.govjscimedcentral.com While direct studies using this compound in ovine PTOA models are not prominent in the reviewed literature, the principle of using a potent anti-inflammatory corticosteroid to quell the initial post-traumatic inflammation is a key research paradigm. actaorthopaedica.be These models are essential for evaluating the potential of corticosteroids to act as disease-modifying agents in the context of joint trauma.
Adverse Event Mechanisms and Management Research
Metabolic and Endocrine System Perturbations
Hyperglycemia and Diabetes Mellitus Induction
Meprednisone (B1676281) acetate (B1210297) can induce hyperglycemia and new-onset diabetes mellitus, a condition often referred to as glucocorticoid-induced diabetes mellitus (GIDM). researchgate.nete-enm.org This occurs primarily through the promotion of hepatic gluconeogenesis and the creation of insulin (B600854) resistance, which reduces the uptake and utilization of glucose by peripheral tissues. researchgate.netavma.org While in many individuals, the pancreas can compensate by increasing insulin secretion to maintain normal blood glucose levels, this compensatory mechanism can fail in susceptible individuals, leading to hyperglycemia. nih.gov
Research indicates that the risk of developing GIDM is related to the dose and duration of corticosteroid therapy. e-enm.org Studies have shown that even intra-articular injections of meprednisone acetate can lead to significant, albeit often transient, increases in blood glucose levels in both diabetic and non-diabetic patients. researchgate.net For instance, in well-controlled diabetic patients, intra-articular injection of this compound has been observed to cause a significant rise in blood glucose, with peak values occurring between 2 and 24 hours after the injection and lasting for 2 to 5 days. researchgate.net A meta-analysis reported that the rates of glucocorticoid-induced hyperglycemia and diabetes were 32.3% and 18.6%, respectively. e-enm.org
Table 1: Research Findings on this compound and Hyperglycemia
| Study Focus | Key Finding | Citation |
|---|---|---|
| Mechanism of Action | Promotes hepatic gluconeogenesis and reduces peripheral insulin sensitivity. | researchgate.net |
| Intra-articular Injection | Caused significant, transient increases in blood glucose in diabetic patients. | researchgate.net |
| Feline Studies | Identified as a potent inducer of hyperglycemia in cats. | researchgate.net |
| General Prevalence | Glucocorticoid therapy is a major cause of drug-induced hyperglycemia. | nih.gov |
Electrolyte Imbalances (e.g., Hypokalemia, Sodium and Water Retention)
This compound can cause fluid and electrolyte disturbances, including sodium and water retention and potassium loss (hypokalemia). regionvarmland.sepfizer.com These effects are due to the mineralocorticoid activity of the drug, although synthetic derivatives like meprednisone generally have less mineralocorticoid effect than naturally occurring corticosteroids. pfizer.comanmfonline.org However, at higher doses, these effects can become more pronounced. pfizer.compfizer.com Sodium and water retention can lead to edema and elevated blood pressure, which is a concern for patients with conditions like congestive heart failure, hypertension, or renal insufficiency. pfizer.com
The mechanism for hypokalemia can be multifactorial. Glucocorticoids can promote the renal excretion of potassium. pfizer.com They can also cause insulin resistance, leading to hyperinsulinemia, which in turn increases the activity of Na-K-ATPase, driving potassium into cells and lowering serum levels. nih.gov
Immunological and Infectious Complications
Increased Susceptibility to and Masking of Infections
A significant adverse effect of this compound is its immunosuppressive action, which can increase the body's susceptibility to new infections and exacerbate existing ones. patsnap.compfizer.comnih.gov Corticosteroids suppress various components of the immune system, including the function of T-lymphocytes and macrophages, and can decrease resistance to a wide range of pathogens, including bacteria, viruses, fungi, and protozoa. pfizer.compatsnap.comhres.ca
Furthermore, the anti-inflammatory properties of this compound can mask the typical signs and symptoms of an infection, such as fever and inflammation. pfizer.comhres.ca This masking effect can delay diagnosis and treatment, potentially allowing infections to become more severe. regionvarmland.semedicines.org.uk The risk of infectious complications increases with higher doses of corticosteroids. regionvarmland.semedicines.org.uk There have been reports of infections associated with contaminated this compound injections, highlighting the importance of sterile administration techniques. nih.gov
Reactivation of Latent Infections (e.g., Tuberculosis)
This compound therapy can lead to the reactivation of latent infections. nih.govpfizermedicalinformation.com This is a particular concern for patients with a history of tuberculosis. pfizer.com The immunosuppressive effects of the corticosteroid can allow dormant Mycobacterium tuberculosis to become active, leading to the development of clinical disease. pfizer.com Therefore, close monitoring for signs of reactivation is necessary for patients with latent tuberculosis or a positive tuberculin test who are receiving this compound. regionvarmland.sepfizer.com In cases of prolonged therapy, chemoprophylaxis may be recommended for these individuals. regionvarmland.sepfizer.com
Besides tuberculosis, there is also a risk of reactivating other latent infections, such as hepatitis B virus and amebiasis. regionvarmland.sepfizermedicalinformation.com It is recommended to screen for these conditions before initiating immunosuppressive therapy with this compound, especially in patients with relevant risk factors, such as having spent time in the tropics or having unexplained diarrhea. regionvarmland.sepfizermedicalinformation.com
Opportunistic Infections (e.g., Kaposi's Sarcoma)
Corticosteroid therapy, including with this compound, can increase a patient's susceptibility to infections and may mask some signs of existing infections. watsons.com.ph There have been reports of Kaposi's sarcoma in patients undergoing corticosteroid treatment. pfizer.comhres.ca Clinical remission of Kaposi's sarcoma has been observed following the discontinuation of corticosteroid therapy. pfizer.comhres.ca
Kaposi's sarcoma is a type of cancer that can form masses in the skin, lymph nodes, or other organs. The development of this condition has been linked to a weakened immune system. oncolink.org
Table 1: Kaposi's Sarcoma and Corticosteroid Therapy
| Finding | Source |
|---|---|
| Kaposi's sarcoma has been reported in patients receiving corticosteroid therapy. | pfizer.comhres.ca |
| Discontinuation of corticosteroids may lead to clinical remission of Kaposi's sarcoma. | pfizer.comhres.ca |
Musculoskeletal and Connective Tissue Considerations
Osteoporosis and Calcium Excretion
The use of glucocorticoids like this compound is a significant cause of secondary osteoporosis. tums.ac.ir This bone loss is primarily a result of decreased activity and differentiation of osteoblasts, the cells responsible for bone formation. tums.ac.ir Several other pathways contribute to this skeletal morbidity, including increased osteoclast activity (bone resorption), reduced intestinal absorption of calcium, and increased excretion of calcium through the kidneys. tums.ac.irpfizer.com All corticosteroids lead to an increase in calcium excretion. pfizer.com
Long-term use of corticosteroids such as prednisone (B1679067) or methylprednisolone (B1676475) can lead to a loss of bone density and an increased risk of fractures. cedars-sinai.org The mechanism involves both a reduction in the body's capacity to absorb calcium and an acceleration of bone breakdown. cedars-sinai.org
A study on rats demonstrated that the administration of low-dose this compound resulted in bone loss in the lumbar vertebrae. tums.ac.ir This was associated with a significant increase in a bone resorption marker and a moderate decrease in a bone formation marker. tums.ac.ir The study also found that calcium supplementation could mitigate these effects. tums.ac.ir Another study in rats, however, suggested that low doses of methylprednisolone did not significantly affect calcium absorption or bone calcium deposition, despite impacting the hypothalamic-pituitary-adrenal axis. nih.gov
Table 2: Research Findings on this compound and Osteoporosis
| Study Subject | Key Findings | Source |
|---|---|---|
| Rat Model | Low-dose this compound decreased bone formation and increased bone resorption. Calcium supplementation was found to decrease these effects. | tums.ac.ir |
| Rat Model | Low but effective doses of methylprednisolone did not show a significant effect on calcium absorption or bone calcium deposition. | nih.gov |
Myopathy and Muscle Weakness
The use of high doses of corticosteroids has been associated with the development of an acute myopathy. pfizer.com This condition is often observed in individuals with neuromuscular transmission disorders or those receiving concurrent therapy with neuromuscular blocking drugs. pfizer.comrxlist.com This acute myopathy is typically generalized and can affect ocular and respiratory muscles, potentially leading to quadriparesis. pfizer.comrxlist.com An elevation in creatine (B1669601) kinase may also occur. pfizer.comrxlist.com Clinical improvement or recovery after discontinuing corticosteroids can take weeks to years. pfizer.comrxlist.com Other reported musculoskeletal side effects include muscle atrophy, myalgia, and general muscular weakness. watsons.com.phpfizer.com
Epidural Lipomatosis
Epidural lipomatosis, a condition characterized by an excessive buildup of unencapsulated fat in the epidural space of the spine, has been reported in patients taking corticosteroids, particularly with long-term, high-dose use. watsons.com.phpfizer.com This fat accumulation can compress the spinal cord, leading to symptoms like back pain, radiculopathy, and myelopathy. termedia.plnih.gov While often associated with long-term systemic steroid use, there are also case reports of symptomatic epidural lipomatosis following epidural injections of corticosteroids, including methylprednisolone acetate. termedia.plnih.govresearchgate.net
Table 3: Cases of Epidural Lipomatosis Following Epidural Steroid Injections
| Steroid Used | Number of Reported Cases | Outcome | Source |
|---|---|---|---|
| Methylprednisolone acetate | 2 | Symptomatic epidural lipomatosis | termedia.plpainphysicianjournal.com |
Detrimental Effects on Joint Tissues with Repeated Injections
Repeated intra-articular injections of corticosteroids may lead to joint instability. pfizer.com It is recommended to avoid injecting corticosteroids into unstable joints. pfizer.com While local therapy does not alter the underlying disease process, overuse of a joint after symptomatic relief has been obtained should be avoided. pfizer.com
Research in animal models has shown mixed but often detrimental effects of intra-articular methylprednisolone acetate on articular cartilage. In a canine model, two injections of 20 mg of methylprednisolone acetate over eight weeks showed some positive effects, including a reduction in the size and incidence of lesions and an increase in chondrocyte density. nih.gov However, a study in rabbits using weekly injections of methylprednisolone acetate found dose-dependent cystic lesions, fissuring, cell death, and decreased proteoglycan levels. nih.gov Another rabbit study with twice-weekly injections also reported increased cartilage erosions and decreased glycosaminoglycan content. nih.gov In horses, repeated intra-articular administration of methylprednisolone acetate resulted in diminished matrix staining, indicating a loss of proteoglycans, and a higher hydroxyproline (B1673980) content in the articular cartilage of treated joints compared to controls. avma.org
Cardiovascular System Impacts
Corticosteroids can cause elevation of blood pressure, as well as salt and water retention, which can lead to an increased excretion of potassium. pfizer.com These effects may be less pronounced with synthetic derivatives like this compound. pfizer.com Fluid retention can be a concern, potentially leading to issues in individuals with conditions like heart failure. webmd.com
Research in cats has investigated the mechanisms by which corticosteroid administration might predispose them to congestive heart failure. nih.govavma.org The administration of methylprednisolone acetate led to a significant increase in serum glucose levels, which in turn caused a fluid shift from the intracellular to the extracellular space, resulting in plasma volume expansion. nih.govavma.org This mechanism is similar to the plasma volume expansion seen in uncontrolled diabetes mellitus in humans. nih.govavma.org Any pre-existing cardiovascular disorder that impairs the body's ability to compensate for this increased plasma volume could predispose an individual to congestive heart failure following methylprednisolone acetate administration. nih.govavma.org
Furthermore, there have been literature reports suggesting a potential link between corticosteroid use and left ventricular free wall rupture following a recent myocardial infarction. pfizer.com A study in rats with acute myocardial infarction found that a single dose of methylprednisolone acetate attenuated cardiac dilatation and prevented pulmonary congestion. scielo.br
Hypertension and Dyslipidemia
This compound, a synthetic glucocorticoid, can lead to adverse cardiovascular effects, including hypertension and dyslipidemia. pfizer.comtga.gov.au The development of these conditions is often associated with high doses and prolonged use of the corticosteroid. pfizer.com The underlying mechanisms involve the mineralocorticoid effects of the drug, which can cause salt and water retention, leading to an elevation in blood pressure. fda.govpfizermedicalinformation.comregionvarmland.se Synthetic derivatives like meprednisone are generally less likely to cause these effects compared to naturally occurring corticosteroids, except when administered in large doses. pfizer.compfizer.com In such cases, dietary salt restriction and potassium supplementation may be necessary. pfizer.compfizer.com
The impact of glucocorticoids on lipid profiles can predispose patients with existing cardiovascular risk factors to further complications. pfizer.comtga.gov.au Therefore, careful consideration and risk modification are crucial when prescribing this compound to these individuals, with additional cardiac monitoring sometimes required. pfizer.comtga.gov.au
Table 1: Research Findings on this compound-Related Hypertension and Dyslipidemia
| Finding | Mechanism/Observation | Source |
| Hypertension | Can be caused by salt and water retention due to mineralocorticoid effects. | fda.govpfizermedicalinformation.comregionvarmland.se |
| Dyslipidemia | May predispose patients with existing cardiovascular risk factors to additional cardiovascular events. | pfizer.comtga.gov.au |
| Management Consideration | Dietary salt restriction and potassium supplementation may be necessary with high doses. | pfizer.compfizer.com |
| Risk Factor | High doses and prolonged courses of treatment increase the risk of both hypertension and dyslipidemia. | pfizer.comtga.gov.au |
Cardiac Arrhythmias and Myocardial Rupture Post-Infarction
The use of this compound has been associated with various cardiac adverse events, including cardiac arrhythmias such as bradycardia and tachycardia. regionvarmland.sehres.ca In susceptible patients, it may also contribute to cardiac enlargement and circulatory collapse. regionvarmland.sehres.ca
A significant concern highlighted in literature is the potential association between corticosteroid use and left ventricular free wall rupture following a recent myocardial infarction. pfizermedicalinformation.comregionvarmland.sehres.ca Therefore, extreme caution is advised when considering this compound therapy in these patients. pfizermedicalinformation.comregionvarmland.sehres.ca While some studies have explored the use of methylprednisolone sodium succinate (B1194679) in the context of acute myocardial infarction with mixed results on mortality, the risk of myocardial rupture remains a critical consideration. nih.gov One study noted that treatment with methylprednisolone sodium succinate was not associated with an increased incidence of myocardial rupture. nih.gov
Neurological and Ophthalmic Sequelae
Cataracts and Glaucoma
Prolonged administration of this compound can lead to significant ophthalmic complications. pfizer.compfizer.com These include the development of posterior subcapsular and nuclear cataracts, particularly in children. pfizer.compfizer.com The use of corticosteroids may also cause an increase in intraocular pressure, which can result in glaucoma and potential damage to the optic nerves. regionvarmland.sepfizer.comrxlist.com This elevated pressure necessitates monitoring if steroid therapy continues for more than six weeks. hres.ca
Furthermore, this compound may enhance the establishment of secondary ocular infections caused by fungi or viruses. regionvarmland.sepfizer.comrxlist.com Caution is particularly warranted in patients with ocular herpes simplex due to the risk of corneal perforation. regionvarmland.serxlist.com The use of systemic corticosteroids is generally not recommended for treating optic neuritis and might increase the risk of new episodes. regionvarmland.serxlist.com
Table 2: Research on this compound and Ophthalmic Complications
| Complication | Observation | Source |
| Cataracts | Prolonged use may lead to posterior subcapsular and nuclear cataracts. | pfizer.compfizer.com |
| Glaucoma | Can cause increased intraocular pressure, potentially leading to glaucoma and optic nerve damage. | regionvarmland.sepfizer.comrxlist.com |
| Secondary Infections | May enhance the establishment of secondary fungal or viral ocular infections. | regionvarmland.sepfizer.comrxlist.com |
| Optic Neuritis | Systemic corticosteroid use is not recommended and may increase the risk of new episodes. | regionvarmland.serxlist.com |
Potential for Psychotic Episodes and Mood Changes
The use of this compound can be associated with a range of psychic derangements. hres.ca These can manifest as euphoria, insomnia, mood swings, personality changes, and severe depression, and in some cases, may lead to frank psychotic manifestations. hres.ca Existing emotional instability or psychotic tendencies can be aggravated by corticosteroid use. hres.ca These psychiatric adverse reactions can be severe and typically appear within a few days or weeks of starting treatment. hres.ca In many instances, symptoms resolve after dose reduction or withdrawal of the medication, though specific treatment may sometimes be necessary. hres.ca
Considerations in Seizure Disorders and Myasthenia Gravis
This compound should be used with caution in patients with a history of seizure disorders. hres.cahres.ca Similarly, caution is advised for patients with myasthenia gravis, as high doses of corticosteroids have been associated with acute myopathy. pfizer.comhres.ca This myopathy can be generalized, affecting ocular and respiratory muscles, and may lead to quadriparesis. pfizer.comhres.ca An increase in creatine kinase levels can occur, and clinical improvement after stopping the corticosteroid may take weeks to years. pfizer.comhres.ca Steroids may also reduce the effects of anticholinesterase agents used to treat myasthenia gravis, and it is often recommended to withdraw these agents at least 24 hours before starting corticosteroid therapy. hres.cahres.ca
Gastrointestinal Tract Integrity
The use of this compound can have significant effects on the gastrointestinal tract. While there is no universal agreement, glucocorticoid therapy may be associated with peptic ulcers, and it can mask the symptoms of these ulcers, potentially leading to perforation or hemorrhage without significant pain. pfizer.com High doses of corticosteroids may also lead to acute pancreatitis. pfizer.com Additionally, these medications may mask peritonitis or other signs and symptoms associated with gastrointestinal disorders like perforation, obstruction, or pancreatitis. pfizer.com In patients with inflammatory bowel disease, there is a risk of perforation of the small and large intestine. regionvarmland.se
Risk of Peptic Ulceration and Hemorrhage
The association between glucocorticoids, such as this compound, and the risk of developing peptic ulcers and subsequent hemorrhage has been a subject of extensive research and some debate. The prevailing understanding is that these agents can contribute to gastroduodenal mucosal injury through several distinct mechanisms, although their role as a sole causative agent is contested.
The primary mechanisms implicated in corticosteroid-induced peptic ulceration involve the impairment of the natural protective barriers of the gastric mucosa. nih.govresearchgate.net Corticosteroids are known to inhibit the synthesis of prostaglandins (B1171923), which are crucial for maintaining mucosal integrity. nih.govnih.gov This inhibition is thought to weaken the mucosal defenses. researchgate.net Animal studies have shown that steroid administration can lead to reduced gastric mucus production and bicarbonate secretion, further compromising the stomach's protective lining. nih.gov
Another significant factor is the impact of corticosteroids on tissue repair. Research indicates that these drugs can impair both angiogenesis and epithelial repair mechanisms in experimental ulcers, thereby delaying the healing of existing mucosal damage. nih.govbmj.com This delayed healing can make the stomach more susceptible to damage from other agents. nih.gov Some studies also suggest that corticosteroids may enhance gastrin production and cause parietal cell hyperplasia, leading to increased gastric acid secretion. researchgate.netnih.gov The anti-inflammatory properties of glucocorticoids might also mask the early symptoms of ulceration, potentially delaying diagnosis until complications like hemorrhage occur. bmj.com
Despite these well-defined experimental mechanisms, the clinical evidence has been conflicting. Early meta-analyses did not find a definitive link between corticosteroid use alone and an increased risk of peptic ulcer disease. nih.gov However, a subsequent meta-analysis of 71 clinical trials did show an increased risk. nih.gov More recent perspectives suggest that corticosteroids alone may only become ulcerogenic with prolonged treatment (e.g., longer than one month) and high cumulative doses (e.g., over 1000 mg of prednisolone). nih.gov A significant consensus in the research points to a synergistic effect when corticosteroids are used concurrently with non-steroidal anti-inflammatory drugs (NSAIDs), which dramatically increases the risk of peptic ulceration and bleeding. nih.govpatsnap.com This combination is considered to have a highly damaging effect on the gastroduodenal mucosa. nih.gov
Table 1: Research Findings on Glucocorticoid-Associated Peptic Ulceration
| Study Type/Focus | Key Findings | References |
|---|---|---|
| Mechanism Review | Proposed mechanisms include decreased gastric mucus, suppressed prostaglandin (B15479496) synthesis, and increased gastric acid secretion. | nih.gov |
| Experimental Studies (Animal) | Steroid administration impairs gastric mucus and bicarbonate production, weakens mucosal defenses, and hinders ulcer healing by inhibiting angiogenesis and epithelial repair. | nih.gov |
| Meta-Analysis Review | Meta-analyses have produced conflicting results, with some showing no association and others revealing an increased risk of peptic ulcer disease with systemic corticosteroid use. | nih.govbmj.com |
| Synergistic Effects | The combination of corticosteroids and NSAIDs has a synergistic effect, increasing the relative risk of gastroduodenal damage significantly. | nih.gov |
| Clinical Observation | The anti-inflammatory and analgesic properties of corticosteroids may mask ulcer symptoms, delaying diagnosis and treatment. | bmj.com |
Pancreatitis
Drug-induced acute pancreatitis is a recognized, albeit relatively rare, clinical event, and corticosteroids like this compound have been implicated as a potential cause. scienceopen.combibliomed.org While the exact mechanism of corticosteroid-induced pancreatitis remains to be fully elucidated, several hypotheses have emerged from case reports, animal studies, and experimental data. frontiersin.orgijcasereportsandimages.com
One of the most frequently cited theories suggests that corticosteroids increase the viscosity of pancreatic secretions. scienceopen.combibliomed.orgresearchgate.net An in vitro study on an isolated canine pancreas demonstrated that high doses of corticosteroids led to a mild decrease in pancreatic secretion volume accompanied by hyperviscosity. scienceopen.combibliomed.org This thickening of pancreatic fluid could potentially obstruct the pancreatic ducts, leading to inflammation.
The relationship appears to be dose-dependent, with pancreatitis more likely to occur when high doses of corticosteroids are administered. scienceopen.combibliomed.orgijcasereportsandimages.com The onset of symptoms can vary widely, from a few days to several weeks after the initiation of steroid therapy. ijcasereportsandimages.com
However, the causal link between glucocorticoid use and pancreatitis is not universally accepted and remains controversial. frontiersin.orgdntb.gov.ua A population-based nested case-control study indicated that current users of oral glucocorticoids had a significantly increased risk of developing acute pancreatitis compared to non-users. frontiersin.orgresearchgate.net Conversely, a two-sample Mendelian randomization analysis did not find a statistically significant causal association between glucocorticoid use and the risk of pancreatitis. frontiersin.org This suggests that while an association exists, other factors may be involved, and a direct causal relationship is not definitively proven by genetic analysis. frontiersin.org Interestingly, some research has explored the use of corticosteroids in the treatment of severe acute pancreatitis due to their potent anti-inflammatory effects, which complicates the understanding of their role in this condition. e-century.usnih.gov This therapeutic use involves suppressing the inflammatory cascade that characterizes severe pancreatitis. nih.gov
Table 2: Research Findings on Glucocorticoid-Associated Pancreatitis
| Study Type/Focus | Key Findings | References |
|---|---|---|
| Proposed Mechanism | The most evoked mechanism is an increase in the viscosity and protein concentration of pancreatic secretions, potentially leading to ductal obstruction. | scienceopen.combibliomed.orgresearchgate.net |
| Dose & Onset | The risk may be dose-dependent, often associated with high-dose therapy. Onset of symptoms can range from days to weeks after starting the drug. | bibliomed.orgijcasereportsandimages.com |
| Epidemiological Study (Case-Control) | Current use of oral glucocorticoids was associated with an increased probability of developing acute pancreatitis (Odds Ratio 1.53). | frontiersin.org |
| Genetic Analysis (Mendelian Randomization) | No statistically significant causal relationship was found between glucocorticoid use and the risk of developing acute pancreatitis. | frontiersin.org |
| Therapeutic Use Research | Corticosteroids have been studied as a treatment for severe acute pancreatitis to suppress the release of inflammatory cytokines. | e-century.usnih.gov |
Drug Drug Interaction Research and Pharmacogenomics
Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4 Inducers/Inhibitors)
Meprednisone (B1676281) acetate's metabolism is intrinsically linked to the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme. hres.capfizer.commedicines.org.uk CYP3A4 is a crucial enzyme primarily found in the liver and is responsible for the metabolism of a vast number of drugs, including steroids. hres.capfizer.commedicines.org.uk It facilitates the 6β-hydroxylation of corticosteroids, a primary step in their metabolic breakdown. hres.capfizer.commedicines.org.uk Consequently, any substance that induces or inhibits CYP3A4 activity can significantly alter the plasma concentration and, therefore, the therapeutic effects and potential toxicity of meprednisone.
CYP3A4 Inducers: Drugs that enhance the activity of CYP3A4 can accelerate the metabolism of meprednisone, leading to a decrease in its plasma concentration and potentially reducing its therapeutic efficacy. hres.capfizer.com To achieve the desired clinical outcome, an increase in the meprednisone dosage may be necessary when co-administered with a potent CYP3A4 inducer. hres.capfizer.com
CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 activity can slow down the metabolism of meprednisone, resulting in increased plasma concentrations and a heightened risk of steroid-related side effects. hres.capfizer.com When meprednisone is used concurrently with a CYP3A4 inhibitor, a dose reduction may be required to prevent toxicity. hres.capfizer.com
The following table provides examples of drugs that interact with meprednisone through the CYP3A4 pathway:
| Interaction Type | Interacting Drug Class | Specific Examples | Clinical Implication |
| Induction | Anticonvulsants | Phenobarbital, Phenytoin, Carbamazepine pfizer.comwikipedia.org | Decreased meprednisone levels, potentially requiring a higher dose. hres.capfizer.com |
| Antimycobacterials | Rifampin pfizer.comwikipedia.org | Decreased meprednisone levels, potentially requiring a higher dose. hres.capfizer.com | |
| Inhibition | Azole Antifungals | Ketoconazole, Itraconazole pfizer.compfizermedicalinformation.com | Increased meprednisone levels, increasing the risk of side effects. hres.capfizer.com |
| Macrolide Antibiotics | Erythromycin, Clarithromycin, Troleandomycin medicines.org.ukpfizer.comwikipedia.org | Increased meprednisone levels, increasing the risk of side effects. hres.capfizer.com | |
| HIV Protease Inhibitors | Ritonavir medicalnewstoday.com | Increased meprednisone levels, increasing the risk of side effects. medicalnewstoday.com | |
| Other | Grapefruit Juice pfizer.comdrugs.com | Increased meprednisone levels, increasing the risk of side effects. pfizer.comdrugs.com |
Transport Protein-Mediated Interactions (e.g., P-glycoprotein)
In addition to enzymatic metabolism, the distribution and absorption of meprednisone can be influenced by transport proteins like P-glycoprotein (P-gp). pfizer.commedicines.org.ukwikipedia.org P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of substances out of cells. pfizer.commedicines.org.uk Methylprednisolone (B1676475), a closely related compound, has been identified as a substrate for P-gp, suggesting that meprednisone may also be affected by this transporter. pfizer.commedicines.org.ukwikipedia.org
Inhibitors of P-gp could potentially increase the absorption and tissue distribution of meprednisone, although the clinical significance of this interaction is still under investigation. wikipedia.org
Interactions with Other Anti-inflammatory and Immunosuppressive Agents
The co-administration of meprednisone with other drugs that possess anti-inflammatory or immunosuppressive properties can lead to additive or synergistic effects, as well as an increased risk of adverse events.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Concurrent use of meprednisone and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) can heighten the risk of gastrointestinal side effects. medicalnewstoday.compfizer.compatsnap.com Both classes of drugs are known to be harsh on the stomach lining, and their combined use can increase the likelihood of developing gastrointestinal ulcers and bleeding. medicines.org.ukmedicalnewstoday.comgoodrx.com Caution is advised when these agents are used together. pfizer.commedlineplus.gov For instance, methylprednisolone may also enhance the clearance of high-dose aspirin, which could lead to decreased salicylate (B1505791) serum levels. medicines.org.uk
| Interacting Drug | Potential Consequence |
| Aspirin medicalnewstoday.commedlineplus.gov | Increased risk of gastrointestinal bleeding and ulceration. medicines.org.ukmedicalnewstoday.com |
| Ibuprofen medicalnewstoday.commedlineplus.gov | Increased risk of gastrointestinal bleeding and ulceration. medicines.org.ukmedicalnewstoday.com |
| Naproxen medicalnewstoday.commedlineplus.gov | Increased risk of gastrointestinal bleeding and ulceration. medicines.org.ukmedicalnewstoday.com |
Cyclosporine and Other Immunosuppressants
The interaction between meprednisone and cyclosporine is complex, involving mutual metabolic inhibition. pfizer.comgoodrx.com This can lead to increased plasma concentrations of both drugs, potentially amplifying their individual side effects. pfizer.comgoodrx.com There have been reports of convulsions when methylprednisolone and cyclosporine are used together. pfizer.com Meprednisone may also increase the immunosuppressive activities of cyclosporine. drugbank.comdrugbank.com
Similarly, when meprednisone is combined with other immunosuppressants, such as tacrolimus (B1663567), there is a potential for altered efficacy and increased risk of adverse events. goodrx.com Methylprednisolone may lower the levels of tacrolimus in the body, making it less effective. goodrx.com
Impacts on Endocrine and Metabolic Therapies
Meprednisone, as a glucocorticoid, has significant effects on glucose metabolism, which can lead to important interactions with antidiabetic medications.
Antidiabetic Medications (e.g., Insulin (B600854), Oral Antidiabetics)
Corticosteroids like meprednisone can increase blood glucose concentrations. patsnap.comdrugs.comresearchgate.netbmj.com This hyperglycemic effect can counteract the therapeutic actions of antidiabetic medications, including insulin and oral agents. drugs.comdrugbank.comdrugs.com Patients with diabetes who are receiving meprednisone therapy may require adjustments to their antidiabetic treatment regimen to maintain adequate glycemic control. patsnap.comdrugs.comalberta.ca Close monitoring of blood glucose levels is essential in these patients. drugs.compatsnap.com Studies have shown that even intra-articular injections of methylprednisolone acetate (B1210297) can lead to a significant, albeit transient, increase in blood glucose levels in patients with controlled diabetes. researchgate.netbmj.commdedge.com
| Interacting Drug Class | Specific Examples | Potential Consequence |
| Sulfonylureas | Acetohexamide drugbank.com | Increased blood glucose, potentially requiring an adjustment in the antidiabetic medication dosage. drugbank.comdrugs.com |
| Biguanides | Buformin drugbank.com | Increased blood glucose, potentially requiring an adjustment in the antidiabetic medication dosage. drugbank.comdrugs.com |
| Alpha-glucosidase inhibitors | Acarbose drugbank.com | Increased blood glucose, potentially requiring an adjustment in the antidiabetic medication dosage. drugbank.comdrugs.com |
| Insulin | Insulin medicines.org.uk | Increased blood glucose, potentially requiring an adjustment in the insulin dosage. drugbank.comdrugs.com |
Thyroid Hormones
The interplay between corticosteroids like meprednisone acetate and thyroid hormones is a two-way street. Corticosteroids can influence thyroid hormone levels; for instance, they may decrease triiodothyronine (T3) and thyroxine (T4) levels. glowm.com Glucocorticoids may also play a role in inhibiting the peripheral conversion of T4 into its more active form, T3. drugs.com
Conversely, a patient's thyroid status can significantly impact the metabolism and clearance of corticosteroids. In individuals with hypothyroidism (an underactive thyroid), the clearance of corticosteroids may be decreased, potentially leading to increased effects and a higher risk of side effects. medicalnewstoday.comdrugs.commedbroadcast.com Conversely, in patients with hyperthyroidism (an overactive thyroid), corticosteroid clearance may be accelerated. drugs.com This necessitates careful monitoring and potential dosage adjustments of the corticosteroid when a patient's thyroid condition changes. drugs.com
Coagulation Pathway Interactions (e.g., Oral Anticoagulants)
The interaction between this compound and oral anticoagulants, such as warfarin, is variable and can be unpredictable. hres.cagoodrx.com Reports indicate that corticosteroids can either enhance or diminish the anticoagulant effect. hres.cagoodrx.comdrugs.com This variability means that co-administration requires diligent monitoring of coagulation indices, like the International Normalized Ratio (INR), to maintain the desired level of anticoagulation and avoid complications. hres.cadrugs.comamaiproteins.com
Some studies suggest that corticosteroids may increase the risk of gastrointestinal bleeding when used with vitamin K antagonists. drugs.com Research on high-dose intravenous methylprednisolone has shown a potentiation of the effects of vitamin K antagonists, leading to a significant increase in INR. jwatch.orgresearchgate.net This effect appeared to occur after an average of 93 hours. jwatch.org The proposed mechanisms for these interactions include corticosteroid-induced changes in vascular integrity or blood hypercoagulability. drugs.com Given these potential risks, close clinical and laboratory monitoring is crucial when corticosteroids are used concurrently with oral anticoagulants. goodrx.comdrugs.com
Considerations with Specific Drug Classes
This compound's metabolism and effects can be significantly altered by various drug classes.
Diuretics: When corticosteroids are administered with potassium-depleting diuretics, there is an increased risk of developing hypokalemia (low potassium levels). glowm.commedicalnewstoday.comrxlist.compfizer.comdrugs.com Both drug classes can cause potassium loss, and their combined use enhances this effect. medicalnewstoday.com Close monitoring of serum potassium levels is recommended for patients on this combination therapy. medicalnewstoday.compfizermedicalinformation.com
Barbiturates, Phenytoin, and Rifampin: These drugs are potent inducers of hepatic microsomal enzymes, particularly cytochrome P450 3A4 (CYP3A4). rxlist.compfizermedicalinformation.comfda.govmedicines.org.uk By inducing these enzymes, they can enhance the metabolism and clearance of corticosteroids like this compound. rxlist.comnih.govwikipedia.org This increased clearance can lead to reduced therapeutic effects of the corticosteroid, potentially requiring a dosage increase to achieve the desired outcome. rxlist.compfizermedicalinformation.comfda.gov
Estrogens: In contrast to enzyme inducers, estrogens (including those in oral contraceptives) can decrease the hepatic metabolism of certain corticosteroids. rxlist.compfizermedicalinformation.comfda.govdrugs.com This inhibition of metabolism can lead to an increased plasma concentration and prolonged half-life of the corticosteroid, thereby enhancing its effects and increasing the risk of side effects. glowm.comdrugs.com Patients receiving corticosteroids concurrently with estrogens may require lower doses of the steroid. drugs.com
| Interacting Drug Class | Example Drugs | Effect on this compound / Related Corticosteroids | Clinical Consideration |
|---|---|---|---|
| Potassium-Depleting Diuretics | Hydrochlorothiazide, Furosemide medicalnewstoday.com | Increased risk of hypokalemia drugs.com | Monitor serum potassium levels. medicalnewstoday.com |
| Hepatic Enzyme Inducers | Barbiturates, Phenytoin, Rifampin medicines.org.uk | Decreased corticosteroid effect due to increased metabolism glowm.com | Dosage of corticosteroid may need to be increased. rxlist.com |
| Estrogens | Ethinyl estradiol (B170435) hres.ca | Increased corticosteroid effect due to decreased metabolism drugs.com | Dosage of corticosteroid may need to be reduced. drugs.com |
| Oral Anticoagulants | Warfarin amaiproteins.com | Variable effect (enhanced or diminished anticoagulant action) hres.ca | Monitor coagulation indices (e.g., INR) frequently. drugs.com |
Food and Herbal Interactions
While research on herbal interactions with this compound is not well-established medicalnewstoday.comhres.ca, a significant interaction has been identified with grapefruit.
Grapefruit: Grapefruit and grapefruit juice can inhibit the activity of the CYP3A4 enzyme in the intestines. wellrx.com This enzyme is crucial for the metabolism of many corticosteroids. By inhibiting CYP3A4, grapefruit juice can delay the absorption and increase the blood concentrations of methylprednisolone, a closely related drug. wellrx.comkaiserpermanente.org This can enhance the effects of the corticosteroid and increase the risk of side effects. medicalnewstoday.comdrugs.com Patients are often advised to avoid or limit their consumption of grapefruit products while on such medications. medicalnewstoday.comdrugs.com
Pharmacogenomic Considerations in this compound Response
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is beginning to shed light on the variability in patient responses to corticosteroids. While specific data for this compound is limited, research into the broader class of glucocorticoids provides important insights.
Variations in genes that code for receptors and other proteins involved in the drug's pathway can influence therapeutic outcomes. For example, in the treatment of asthma, polymorphisms in the thyroid hormone receptor beta (THRB) gene have been associated with altered bronchodilator response. mdpi.comkoreamed.org Similarly, variants in the corticotropin-releasing hormone receptor 1 (CRHR1) gene have been linked to improved lung function in asthmatics treated with inhaled corticosteroids. mdpi.comkoreamed.org
Glucocorticoids regulate the transcription of numerous genes, and individual genetic differences can lead to significant variations in this response. nih.gov As research in this area progresses, it may become possible to use genetic screening to predict a patient's response to corticosteroid therapy, potentially leading to more personalized and effective treatment strategies.
Advanced Formulation and Drug Delivery Research
Nanotechnology-Based Delivery Systems
Nanotechnology offers promising avenues to overcome the limitations of conventional drug delivery. By formulating meprednisone (B1676281) acetate (B1210297) into nano-sized carriers, researchers aim to improve its solubility, control its release, and target specific sites of inflammation.
Nanogel Formulations
Nanogels, which are three-dimensional networks of crosslinked polymers, have been explored as carriers for meprednisone acetate. researchgate.netresearchgate.net These systems can encapsulate the drug, potentially increasing its stability and providing controlled release. researchgate.net A study on the intratympanic injection of a this compound nanogel for sudden sensorineural hearing loss showed a slightly higher rate of improvement in audiometric findings compared to the conventional form of the drug. researchgate.net This suggests that nanogel-based delivery may offer enhanced therapeutic outcomes. researchgate.net Nanogels are recognized for their ability to increase the solubility of hydrophobic drugs and enhance drug accumulation at the target site. researchgate.net
Nanoparticles via Electrospinning and Self-Assembly
The fabrication of this compound nanoparticles through techniques like electrospinning and self-assembly has been a key area of investigation. Electrospinning is a method that uses an electric field to produce ultrafine fibers from a polymer solution, encapsulating drug particles within the nanofibers or nanobeads. tandfonline.comomicsonline.org
Studies have successfully formulated this compound-Eudragit® RS100 nanofibers and nanobeads using the electrospinning method. tandfonline.com The morphology and size of these particles were found to be dependent on the concentration of the solution used. tandfonline.com Another study prepared this compound-PLGA (poly(lactic-co-glycolic acid)) nanoparticles via an electrospraying method, a similar technique to electrospinning. ecv.deresearchgate.net The particle size of these electrospun nanoparticles could be controlled by adjusting the drug-to-polymer ratio and the concentration of the solution. ecv.de
Self-assembly is another strategy where molecules spontaneously organize into ordered structures. This compound nanoparticles have been prepared through self-assembly with cyclodextrin (B1172386). tandfonline.comecv.de For instance, a glycinate (B8599266) derivative of α-methylprednisolone was conjugated to a linear cyclodextrin polymer, which then self-assembled into nanoparticles with an average diameter of 27 nm. researchgate.nettandfonline.com
Table 1: this compound Nanoparticle Formulation and Characteristics
| Formulation Method | Polymer/Carrier | Resulting Nanostructure | Key Findings |
| Electrospinning | Eudragit® RS100 | Nanofibers and Nanobeads | Particle size and morphology are dependent on solution concentration. tandfonline.com |
| Electrospraying | PLGA | Nanobeads | Particle size can be controlled by drug:polymer ratio and solution concentration. ecv.de |
| Self-Assembly | Cyclodextrin Polymer | Nanoparticles | Resulted in highly water-soluble nanoparticles with an average diameter of 27 nm. researchgate.nettandfonline.com |
Polymeric Conjugates and Prodrug Strategies
Altering the molecular structure of this compound through conjugation with polymers or by creating prodrugs represents another significant research direction. These approaches aim to enhance the drug's properties for more effective and targeted delivery.
Covalent Conjugates for Targeted Release and Enhanced Properties
Covalently linking this compound to polymers can create prodrugs with improved characteristics. mdpi.comresearchgate.net This strategy can increase water solubility, prolong plasma half-life, and potentially target the drug to inflamed tissues through the enhanced permeability and retention (EPR) effect. tandfonline.commdpi.comnih.gov
A study involving the conjugation of a glycinate derivative of α-methylprednisolone to a linear cyclodextrin polymer demonstrated a significant increase in water solubility. tandfonline.com The resulting conjugate was highly water-soluble and self-assembled into nanoparticles. tandfonline.com The release of the drug from the polymer was studied in both phosphate (B84403) buffer solution (PBS) and human plasma, showing half-lives of 50 hours and 19 hours, respectively. tandfonline.comnih.gov This indicates that the conjugate can provide a sustained release of the active drug. tandfonline.com
Polysaccharide-Based Drug Carriers (e.g., Dextran)
Polysaccharides are natural polymers that are biocompatible, biodegradable, and can be chemically modified for drug delivery. mdpi.comnih.govoatext.com Dextran, a polysaccharide, has been investigated as a carrier for corticosteroids. oatext.comoncotarget.comscielo.br
Dextran-based carriers can be advantageous due to their hydrophilicity and lack of surface charge, which can reduce nonspecific cellular uptake and plasma protein adsorption. oncotarget.com By modifying dextran, it can form micelles capable of encapsulating hydrophobic drugs like meprednisone. oncotarget.com For example, methylprednisolone-loaded nanoparticles have been synthesized using an ibuprofen-modified inulin (B196767) copolymer, a type of polysaccharide. researchgate.net In another approach, new dextran-methylprednisolone conjugates with peptide linkers were synthesized to control the rate of drug release in lysosomes. chapman.edu The rate of release was found to increase with the length of the peptide linker. chapman.edu
Strategies for Improving Physicochemical Properties and Reducing Systemic Exposure
A primary goal of advanced formulation research is to improve the physicochemical properties of this compound, such as its poor water solubility, and to reduce the systemic side effects associated with its use. mdpi.comaapmr.orgnih.gov
Local delivery formulations are crucial for minimizing systemic exposure and concentrating the drug at the target site. mdpi.com For instance, inhalable powder formulations of methylprednisolone (B1676475) have been developed for treating pulmonary inflammatory conditions, aiming to deliver the drug directly to the lungs and reduce systemic side effects. mdpi.com
The development of polymer-drug conjugates is a key strategy to enhance aqueous solubility and provide controlled release. researchgate.net By conjugating meprednisolone to a water-soluble polymer like a linear cyclodextrin polymer, its water solubility can be dramatically increased. tandfonline.comnih.gov Prodrug strategies, where an inactive form of the drug is administered and then converted to the active form at the target site, also play a role in improving drug delivery and reducing systemic toxicity. nih.govd-nb.info An ester linker, for example, can be used to create a prodrug that is stable in vitro but allows for suitable drug release in vivo. nih.gov
Methodological Approaches in Meprednisone Acetate Research
In Vitro and Ex Vivo Models for Mechanistic Studies (e.g., Gene Expression, Cell Culture)
In vitro and ex vivo models are crucial for elucidating the cellular and molecular mechanisms of meprednisone (B1676281) acetate (B1210297). These studies often involve cell cultures and tissue explants to investigate its effects on gene expression and cellular processes.
One area of focus has been the impact of methylprednisolone (B1676475) acetate (MPA) on tendon and cartilage cells. In a study using equine deep digital flexor tendon (DDFT)-derived cells, researchers found that a higher concentration of MPA (0.5 mg/mL) significantly downregulated the expression of genes related to the tendon extracellular matrix (ECM) after 24 hours of treatment. frontiersin.orgnih.gov Both tested concentrations (0.05 and 0.5 mg/mL) of MPA led to a significant downregulation of cartilage ECM-related genes. frontiersin.orgnih.gov However, the treatment did not affect the total glycosaminoglycan (GAG) content in the cell aggregates or the levels of GAG, soluble collagen, and matrix metalloproteinases (MMP-3 and -13) in the culture medium. frontiersin.orgnih.gov These findings provide initial insights into how MPA may influence tendon cell biosynthesis. frontiersin.orgnih.gov
Further research has explored the interplay between MPA and inflammatory cytokines. In an in vitro model using equine deep digital flexor tendon and navicular bone fibrocartilage cells, the addition of MPA did not counteract the downregulation of ECM gene expression caused by interleukin-1β (IL-1β). avma.org In fact, MPA treatment in the presence of IL-1β led to a greater upregulation of MMP-13 concentrations in the culture media of navicular bone fibrocartilage cells compared to DDFT cells. avma.org This suggests that the response to MPA can be tissue-specific, especially under inflammatory conditions. avma.org
The chondrotoxicity of meprednisone acetate has also been a subject of investigation. A study on canine cartilage and synovial explants revealed that methylprednisolone acetate caused a complete loss of chondrocyte and synoviocyte viability after one and seven days of culture. nih.gov This highlights the potential for direct cellular toxicity, which is an important consideration in its therapeutic application. nih.gov
Ovine explant models have also been employed to study the effects of MPA on knee joint tissues. In one such study, MPA was shown to mitigate the IL-1β-induced expression of MMP3 in all regions of the articular cartilage, as well as in the synovium and infrapatellar fat pad (IPFP). researchgate.net The effects on MMP1 and MMP13 expression were also observed, with decreases in most tissues, although a paradoxical increase in MMP1 expression was noted in the IPFP. researchgate.net This demonstrates that the anti-inflammatory effects of MPA on MMP gene expression are tissue- and gene-specific. researchgate.net
Table 1: Summary of In Vitro & Ex Vivo Studies on this compound
| Model System | Key Findings | Reference |
| Equine Deep Digital Flexor Tendon (DDFT)-derived cells | High concentration (0.5 mg/mL) downregulated tendon ECM gene expression; both high and low concentrations (0.05 mg/mL) downregulated cartilage ECM gene expression. | frontiersin.orgnih.gov |
| Equine DDFT and Navicular Bone Fibrocartilage cells with IL-1β | MPA did not reverse IL-1β-induced downregulation of ECM gene expression; MPA upregulated MMP-13 in navicular bone fibrocartilage cells under inflammatory conditions. | avma.org |
| Canine Cartilage and Synovial Explants | Caused complete loss of chondrocyte and synoviocyte viability after 1 and 7 days. | nih.gov |
| Ovine Knee Joint Tissue Explants with IL-1β | Mitigated IL-1β-induced MMP3 expression in articular cartilage, synovium, and IPFP; tissue- and gene-specific effects on MMP1 and MMP13 expression. | researchgate.net |
Preclinical Animal Models in Disease Pathogenesis and Treatment Efficacy
Preclinical animal models are indispensable for understanding the role of this compound in disease processes and for evaluating its therapeutic efficacy before human trials. These models allow for controlled investigation of the drug's effects in a living organism.
Guinea pig models have been utilized to study the efficacy of intratympanic methylprednisolone acetate (IT-MPA) in treating drill-induced sensorineural hearing loss. cambridge.orgnih.gov In one study, guinea pigs that received IT-MPA after acoustic trauma showed significantly higher distortion product otoacoustic emissions (DPOAEs) and nearly normal inner ear morphology compared to the untreated trauma group. cambridge.orgnih.gov This suggests that IT-MPA can significantly ameliorate inner ear damage and hearing loss in this model. cambridge.orgnih.gov
Rat models have been employed to investigate the pharmacokinetics and pharmacodynamics of methylprednisolone. Studies in both normal and adrenalectomized rats have helped to characterize the absorption, distribution, metabolism, and excretion of the drug. nih.gov These models are also used to study the induction of side effects associated with glucocorticoids, such as osteonecrosis. researchgate.net For instance, some protocols use methylprednisolone acetate to induce osteonecrosis of the femoral head in rats to study the pathogenesis of this condition. researchgate.net
Feline models have been used to assess the efficacy of injectable methylprednisolone acetate in treating hypersensitivity dermatitis. sci-hub.seresearchgate.net Retrospective studies on cats with idiopathic eosinophilic granulomas and non-flea hypersensitivity dermatitis have reported complete remission with methylprednisolone acetate treatment. sci-hub.se
Animal models, including rats, mice, rabbits, chickens, pigs, and emus, have been instrumental in studying steroid-induced osteonecrosis of the femoral head (SONFH), a common form of non-traumatic osteonecrosis. researchgate.net These models help to investigate the various hypotheses regarding the pathogenesis of SONFH, such as intravascular thrombosis and abnormal fat metabolism. researchgate.net
Table 2: Examples of Preclinical Animal Models in this compound Research
| Animal Model | Disease/Condition Studied | Key Findings | Reference |
| Guinea Pig | Drill-induced sensorineural hearing loss | IT-MPA improved hearing and inner ear morphology. | cambridge.orgnih.gov |
| Rat | Pharmacokinetics/Pharmacodynamics, Osteonecrosis | Characterized drug metabolism and used to model glucocorticoid-induced side effects. | nih.govresearchgate.net |
| Feline | Hypersensitivity Dermatitis | Injectable methylprednisolone acetate led to complete remission in some cases. | sci-hub.seresearchgate.net |
| Various (rats, mice, rabbits, etc.) | Steroid-induced osteonecrosis of the femoral head | Used to investigate the pathogenesis of SONFH. | researchgate.net |
Clinical Study Designs
The clinical investigation of this compound has utilized various study designs to evaluate its efficacy and to synthesize the available evidence.
Randomized controlled trials (RCTs) are the gold standard for determining the efficacy of a therapeutic intervention. Several RCTs have assessed the use of methylprednisolone acetate in different clinical settings.
For instance, an RCT compared the efficacy of subacromial injections of methylprednisolone acetate plus lidocaine (B1675312) versus lidocaine alone for subacromial impingement syndrome. reumatologiaclinica.org The study found no significant difference in the improvement of shoulder disability scores or range of motion between the two groups. reumatologiaclinica.org Interestingly, the group receiving only lidocaine reported greater pain improvement. reumatologiaclinica.org
Another RCT evaluated the effectiveness of methylprednisolone acetate injections at the Jianqian acupoint compared to oral piroxicam (B610120) for non-specific shoulder pain. e-jar.org The results showed that the methylprednisolone injection group had significantly better outcomes in terms of pain reduction and functional improvement at 4 and 8 weeks. e-jar.org
In the context of malignant pleural effusion, a phase III, double-blind, placebo-controlled RCT investigated the intrapleural instillation of methylprednisolone acetate. nih.gov The study concluded that methylprednisolone acetate did not delay the reaccumulation of symptomatic pleural effusion compared to placebo. nih.gov
A trial comparing surgical excision to aspiration combined with methylprednisolone acetate injection for dorsal carpal ganglion found that surgical excision had a significantly higher success rate. jmatonline.com
Systematic reviews and meta-analyses play a critical role in synthesizing evidence from multiple studies to provide a more comprehensive understanding of a drug's efficacy.
A systematic review and meta-analysis of RCTs examining corticosteroid injections for shoulder pain has been conducted. e-jar.org These types of reviews help to consolidate the findings from individual trials, providing a higher level of evidence.
Another systematic review and meta-analysis focused on the use of methylprednisolone for patients with acute spinal cord injuries, searching for eligible RCTs and controlled observational studies. researchgate.net
Scoping reviews are a type of evidence synthesis that systematically identifies and maps the breadth of available evidence on a particular topic. nih.govresearchgate.net This methodology is useful for exploring the extent and nature of research activity in a specific area. nih.govresearchgate.net
A scoping review was conducted to identify how methylprednisolone acetate has been used historically and currently, by systematically reviewing the literature and consulting with healthcare practitioners. umaryland.edu This type of review does not typically assess the quality of the included studies but aims to provide a comprehensive overview of the existing evidence. umaryland.edu Scoping reviews are valuable for identifying key concepts, gaps in the literature, and areas for future research. nih.govresearchgate.netnursingcenter.com
Bioanalytical Techniques for Pharmacokinetic and Pharmacodynamic Profiling
The study of this compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) relies on sensitive and specific bioanalytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technique for the quantitative analysis of drugs like methylprednisolone and its acetate form in biological fluids such as plasma. researchgate.netjmpas.comresearchgate.net This method offers high sensitivity and selectivity, which is essential for pharmacokinetic studies and identifying metabolites. researchgate.net
Researchers have developed and validated LC-MS/MS methods for the simultaneous detection and quantification of methylprednisolone acetate (MPA) and its active metabolite, methylprednisolone (MP), in rat plasma. researchgate.net These methods have been successfully applied to monitor the plasma levels of MPA and MP following intra-articular injections in rats. researchgate.net The lower limit of quantification for both analytes has been established, demonstrating the method's sensitivity. researchgate.net
In human studies, LC-MS/MS has also been used to develop a bioanalytical method for measuring methylprednisolone in human plasma. researchgate.netjmpas.com These methods are validated according to regulatory guidelines and are crucial for bioavailability and bioequivalence studies. researchgate.netjmpas.com The pharmacokinetic parameters of methylprednisolone, such as maximum concentration (Cmax) and time to maximum concentration (Tmax), have been determined using these techniques. jmpas.com
Normal phase high-performance liquid chromatography (HPLC) has also been utilized to determine the concentrations of methylprednisolone in plasma samples. nih.gov
Table 3: Bioanalytical Techniques in this compound Research
| Technique | Application | Key Aspects | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of this compound and methylprednisolone in plasma. | High sensitivity and selectivity; used in pharmacokinetic, bioavailability, and bioequivalence studies. | researchgate.netjmpas.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Determination of methylprednisolone concentrations in plasma. | Used for quantitative analysis in pharmacokinetic studies. | nih.gov |
Research on Molecular Modeling and Simulation of this compound Remains Limited
Comprehensive searches for scientific literature concerning the molecular modeling and simulation of the chemical compound this compound have yielded limited specific results. The majority of available research in this domain focuses on the related, but distinct, compound Methylprednisolone Acetate.
In contrast, extensive molecular modeling research has been conducted on other glucocorticoids like Methylprednisolone Acetate. These studies utilize techniques such as Density Functional Theory (DFT) to optimize molecular geometry and understand conformational energies. cambridge.org For instance, research on Methylprednisolone Acetate has explored its crystal structure and the influence of different functional groups on its molecular dynamics, which in turn correlates with its biological activity. cambridge.orgacs.orgnih.govacs.org Such computational approaches are crucial in modern drug discovery and development for predicting the behavior and efficacy of pharmaceutical compounds.
However, similar detailed computational analyses for this compound are not prominently featured in the reviewed scientific literature. Therefore, a thorough discussion on the molecular modeling and simulation studies as per the requested outline for this compound cannot be adequately provided at this time due to the scarcity of specific research findings. Further research and publication in this specific area are needed to build a comprehensive understanding from a computational perspective.
Future Directions and Unanswered Questions in Meprednisone Acetate Research
Longitudinal Outcome Assessments and Long-Term Safety Profiling
While short-term efficacy is well-documented, comprehensive long-term data on meprednisone (B1676281) acetate (B1210297) is an area requiring further investigation. Prolonged corticosteroid therapy is known to be associated with risks such as osteoporosis, myopathy, and delayed wound healing. rxlist.com Long-term use can also lead to elevated intraocular pressure, glaucoma, and cataracts. rxlist.com Specific to meprednisone acetate, long-term follow-up studies are crucial to understand the incidence and severity of these adverse effects.
A study on mild carpal tunnel syndrome showed that local injection of meprednisolone acetate resulted in long-term improvement in nerve conduction and functional scores, with 79% of patients maintaining improvement at a median follow-up of 16 months. nih.gov However, another study on knee osteoarthritis found that while both HYADD 4 and meprednisolone acetate showed therapeutic effects, both groups returned to baseline scores at the one-year mark. clinexprheumatol.org These conflicting results highlight the need for more extensive longitudinal studies across various conditions to establish a clearer long-term safety and efficacy profile.
Refinement of Targeted Delivery Systems for Enhanced Efficacy and Reduced Systemic Side Effects
A significant challenge with corticosteroid therapy is minimizing systemic side effects. Research into targeted delivery systems for this compound is a promising area to address this issue. Novel drug delivery systems, such as nanoparticles and liposomes, aim to concentrate the drug at the site of inflammation, thereby reducing the required dose and systemic exposure. mdpi.com
For instance, nanogels are being explored as a drug delivery system to enhance the local delivery of drugs in various diseases. nih.gov A study investigating a nanogel form of meprednisolone acetate for sudden sensorineural hearing loss found it to be slightly more effective than the conventional form, suggesting that nanogel-based delivery could lead to better treatment outcomes. nih.gov Another approach involves the development of compression-coated drug delivery systems using polymers like chitosan (B1678972) and cellulose (B213188) acetate phthalate (B1215562) to achieve site- and time-controlled release, particularly for conditions like inflammatory bowel disease. semanticscholar.org These targeted systems could revolutionize how meprednisolone acetate is administered, improving its therapeutic index.
Elucidation of Specific Cellular and Molecular Pathways in Diverse Disease States
This compound, like other glucocorticoids, exerts its effects by binding to cytoplasmic glucocorticoid receptors. This complex then moves to the nucleus and modulates the expression of numerous genes involved in inflammation and immune responses. patsnap.comnih.gov It is known to suppress the production of pro-inflammatory cytokines and inhibit the function of various immune cells. patsnap.comresearchgate.net
However, the precise cellular and molecular pathways influenced by this compound can vary significantly across different diseases. Future research should focus on elucidating these specific mechanisms in various conditions for which it is prescribed, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. wikipedia.org Understanding these disease-specific pathways will enable a more targeted and effective use of the drug. For example, in the context of neuroinflammation, it has been shown that glucocorticoids can suppress the phosphorylation of mitogen-activated protein kinase (MAPK), a key event in a neuroprotective pathway. researchgate.net Further investigation into such specific interactions is warranted.
Comparative Effectiveness Research and Patient Subgroup Analysis
Comparative effectiveness research is essential to determine the relative benefits and harms of meprednisolone acetate compared to other treatments. For example, studies have compared meprednisolone acetate with other corticosteroids like dexamethasone (B1670325) for epidural injections in treating radicular pain. While both were found to be effective, some studies suggest that meprednisolone may offer longer-lasting pain relief. nih.govnih.govconsensus.app
Furthermore, patient subgroup analysis can help identify which patient populations are most likely to benefit from this compound. A study on knee osteoarthritis suggested that patients with lower pain and dysfunction at baseline might be better candidates for HYADD 4 injections compared to corticosteroids. researchgate.net In another study comparing meprednisolone acetate injection to oral piroxicam (B610120) for shoulder pain, the injection was found to be more effective in reducing pain and improving function. e-jar.org Identifying predictive biomarkers for treatment response could lead to more personalized and effective therapeutic strategies.
Optimization of Combination Therapies and Adjunctive Treatments
This compound is often used as part of a combination therapy regimen. hres.canih.gov For instance, in relapsing-remitting multiple sclerosis, adding monthly pulsed methylprednisolone (B1676475) to interferon beta or glatiramer acetate therapy has been shown to significantly reduce relapse rates. nih.gov Similarly, in the treatment of advanced Coats' disease, combination therapy with laser photocoagulation, intravitreal ranibizumab, and sub-Tenon meprednisolone acetate has demonstrated effectiveness. healio.com
Future research should continue to explore and optimize these combination therapies. This includes determining the most effective drug combinations, dosages, and timing of administration to maximize synergistic effects and minimize adverse events. For example, meprednisone is used in combination with Yonsa (abiraterone acetate) to treat advanced prostate cancer, where it helps manage the side effects of Yonsa. drugs.com
Addressing Inter-Individual Variability and Pharmacogenomic Influences
A significant challenge in glucocorticoid therapy is the high degree of inter-individual variability in response and susceptibility to side effects. oup.com This variability can be attributed to factors such as age, sex, and underlying health conditions. hres.caresearchgate.net For instance, the metabolic clearance of corticosteroids is altered in patients with thyroid disorders. hres.ca
Pharmacogenomics, the study of how genes affect a person's response to drugs, holds great promise for personalizing meprednisolone acetate therapy. While specific pharmacogenomic data for this compound is limited, research on other glucocorticoids like prednisolone (B192156) has identified genetic variations that influence treatment outcomes. pharmgkb.org Future studies should investigate the pharmacogenomic influences on meprednisolone acetate's pharmacokinetics and pharmacodynamics to predict patient response and tailor treatment accordingly.
Development of Novel Analogs with Improved Therapeutic Indices
The development of novel analogs of this compound with improved therapeutic indices represents a key area for future research. The goal is to design molecules that retain the potent anti-inflammatory and immunosuppressive effects while minimizing the undesirable metabolic and endocrine side effects. This could involve modifying the chemical structure to alter receptor binding affinity, tissue distribution, or metabolic pathways.
By focusing on these future research directions, the scientific community can work towards a more refined and effective use of meprednisolone acetate, ultimately improving patient outcomes across a wide range of inflammatory and autoimmune diseases.
Q & A
Basic Research Questions
Q. How can researchers accurately identify Meprednisone Acetate in complex biological matrices?
- Methodological Answer : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized transitions (e.g., precursor ion m/z 415.1 → product ions m/z 327.2 and 147.1) for specificity. Include retention time validation (21.01 min in C18 columns) and matrix-matched calibration to mitigate ion suppression/enhancement effects .
Q. What chromatographic parameters are critical for separating this compound from structurally similar corticosteroids?
- Methodological Answer : Employ gradient elution with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Set column temperature to 40°C and flow rate to 0.3 mL/min. Optimize separation using retention time differences (e.g., vs. Methylprednisolone Acetate at 21.49 min) and monitor characteristic fragmentation patterns .
Q. What stability-indicating parameters should be prioritized for this compound in experimental formulations?
- Methodological Answer : Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress. Quantify degradation products using validated UPLC-MS/MS methods. Assess stability in solvents (e.g., methanol, DMSO) and biological buffers, noting susceptibility to esterase-mediated hydrolysis in plasma .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacokinetic data across studies investigating this compound?
- Methodological Answer : Perform meta-analyses with strict inclusion criteria (e.g., dosing regimen, species, assay methodology). Use sensitivity analysis to identify confounding variables (e.g., inter-laboratory variability in LC-MS/MS ion source settings). Apply mixed-effects models to account for heterogeneity in study designs .
Q. What methodological considerations are essential for detecting low-abundance metabolites of this compound?
- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture untargeted metabolites. Use stable isotope-labeled internal standards (e.g., deuterated Meprednisone) for quantification. Validate metabolite stability in storage conditions (-80°C, ≤3 freeze-thaw cycles) .
Q. How can systematic reviews synthesize evidence on this compound’s therapeutic efficacy while minimizing bias?
- Methodological Answer : Adhere to PRISMA guidelines for literature screening and data extraction. Use risk-of-bias tools (e.g., ROB-2 for animal studies) to evaluate experimental rigor. Conduct subgroup analyses stratified by study type (in vitro, in vivo, clinical) and dose-response relationships. Archive raw datasets in FAIR-compliant repositories .
Methodological Best Practices
- Data Reporting : Follow STREGA guidelines for analytical studies, including detailed descriptions of instrumentation parameters (e.g., collision energy, dwell time) and validation metrics (LOD: 0.06 ng/mL, LOQ: 0.75 ng/mL) .
- Experimental Design : For pharmacokinetic studies, include power calculations based on inter-individual variability (coefficient of variation ≥20%) and use crossover designs to reduce animal use .
- Conflict Resolution : When contradictory data arise (e.g., variable metabolite half-lives), re-analyze raw chromatograms for integration errors and validate using orthogonal methods (e.g., immunoassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
